4-METHYLTHIAZOLE-2-THIOL
Description
The exact mass of the compound 2(3H)-Thiazolethione, 4-methyl- is 130.98634151 g/mol and the complexity rating of the compound is 128. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHAIPFBNQZTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063979 | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
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Molecular Weight |
131.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-06-3 | |
| Record name | 4-Methyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercapto-4-methylthiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
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| Record name | 2(3H)-Thiazolethione, 4-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.684 | |
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Foundational & Exploratory
4-METHYLTHIAZOLE-2-THIOL chemical properties and structure
An In-depth Technical Guide on 4-Methylthiazole-2-thiol: Chemical Properties and Structure
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive examination of this compound, a heterocyclic compound with significant utility in medicinal chemistry and materials science. This document provides an in-depth analysis of its core chemical properties, molecular structure, synthesis, and reactivity. Designed for researchers, scientists, and drug development professionals, this guide integrates field-proven insights with detailed experimental protocols to facilitate its practical application.
Introduction and Significance
This compound, also known as 2-mercapto-4-methylthiazole, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a thiazole ring functionalized with both a methyl and a thiol group, underpins its broad range of applications. In the pharmaceutical industry, derivatives of this compound have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, its capacity to form stable complexes with various metals has established its use as an effective corrosion inhibitor in materials science. A fundamental understanding of its chemical characteristics is crucial for leveraging its full potential in these diverse fields.
Physicochemical Properties
A comprehensive grasp of a compound's physicochemical properties is essential for its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄H₅NS₂ |
| Molecular Weight | 131.22 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 80-84 °C |
| Boiling Point | 234.3±23.0 °C at 760 mmHg |
| Density | 1.34±0.1 g/cm³ |
| pKa | 6.8 (predicted) |
| Solubility | Soluble in methanol, ethanol, and chloroform; slightly soluble in water. |
| CAS Number | 19974-68-8 |
| PubChem CID | 84126 |
Molecular Structure and Spectroscopic Characterization
The molecular architecture of this compound consists of a five-membered thiazole ring, which contains both a sulfur and a nitrogen atom. A methyl group is substituted at the fourth position, and a thiol group is present at the second position. A significant feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.
Tautomerism
The thiol-thione tautomerism is a critical aspect of this compound's chemical behavior, influencing its reactivity. This equilibrium is sensitive to environmental conditions such as solvent polarity and pH.
An In-depth Technical Guide to the Characterization of 4-Methylthiazole-2-thiol (CAS: 4498-39-9)
Prepared by a Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide for the definitive characterization of 4-Methylthiazole-2-thiol (CAS: 4498-39-9), a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated, logical framework for researchers to confirm the identity, purity, and structural integrity of this compound. We will delve into the pivotal concept of thione-thiol tautomerism, which is central to understanding the spectroscopic behavior of this molecule, and establish a multi-technique, orthogonal approach to its analysis. Every protocol is designed as a self-validating system, ensuring researchers can generate trustworthy and reproducible data.
Introduction: The Scientific Imperative
This compound, with the molecular formula C₄H₅NS₂, is a member of the thiazole family, a class of heterocyclic compounds renowned for its presence in numerous pharmacologically active agents, including antivirals like Ritonavir and various antimicrobial compounds.[1] Its utility as a synthetic intermediate makes the unambiguous confirmation of its structure and purity a prerequisite for any successful research and development campaign.
Chemical Identity and Physicochemical Properties
A foundational characterization begins with basic physical constants, which serve as the first checkpoint for sample identity and purity.
| Property | Value | Source(s) |
| CAS Number | 4498-39-9 | |
| Molecular Formula | C₄H₅NS₂ | |
| Molecular Weight | 131.22 g/mol | |
| Appearance | Solid | |
| Melting Point | ~89.3 °C | |
| IUPAC Name | 4-methyl-1,3-thiazole-2-thiol |
The Central Challenge: Thiol-Thione Tautomerism
A critical, and often overlooked, aspect of this molecule is its existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form. The equilibrium between these forms is influenced by the physical state (solid vs. solution) and the solvent's polarity.
Caption: Prototropic tautomerism of the target molecule.
The thione form is generally favored in the solid state and in non-polar solvents. This structural duality dictates the interpretation of all subsequent spectroscopic data. A robust characterization must not only identify the compound but also determine the dominant tautomeric form under the conditions of analysis.
Spectroscopic & Spectrometric Elucidation: An Orthogonal Approach
No single technique is sufficient for unambiguous characterization. We employ a suite of orthogonal methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and validated structural profile.
Infrared (IR) Spectroscopy: Probing Functional Groups
Causality: IR spectroscopy is the primary tool for identifying the dominant tautomer by probing key functional group vibrations. The diagnostic regions for the C=S, N-H, and S-H bonds are distinct and mutually exclusive. The thione form possesses C=S and N-H bonds, while the thiol form has an S-H bond.
Expected Data Summary:
| Tautomer | Key Vibrational Band | Expected Wavenumber (cm⁻¹) | Interpretation |
| Thione | N-H stretch | 3100 - 3300 (broad) | Indicates the presence of the secondary amine in the ring. |
| C=S stretch | 1100 - 1250 (strong) | Strong evidence for the thione carbonyl equivalent. | |
| Thiol | S-H stretch | 2550 - 2600 (weak) | A weak but highly diagnostic peak for the thiol group. |
Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
System Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background spectrum should be flat, showing no significant atmospheric (CO₂, H₂O) or solvent peaks.
-
Sample Application: Place a small, representative sample of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
Interpretation: Analyze the spectrum, paying close attention to the diagnostic regions listed above. The presence of strong N-H and C=S bands, coupled with the absence of a distinct S-H band, provides compelling evidence that the thione form is dominant in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality: NMR provides a detailed map of the molecule's structure. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR probes the carbon backbone. Crucially, NMR can definitively distinguish between tautomers through the observation of exchangeable protons (N-H vs. S-H) and the chemical shift of the C2 carbon.
2.2.1 ¹H NMR Analysis
Rationale for Experimental Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent because its polarity can stabilize both tautomers, and more importantly, it allows for the observation of labile N-H or S-H protons which would otherwise exchange with protic solvents like D₂O or CD₃OD.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Tautomer | Proton | Expected Shift (ppm) | Multiplicity | Integration | Notes |
| Thione | N-H | > 10 (likely 12-13) | Broad Singlet | 1H | Exchangeable with D₂O. Its high chemical shift is characteristic of an amide/thioamide proton. |
| C5-H | ~6.5 - 7.0 | Singlet (or narrow q) | 1H | Vinyl proton on the thiazole ring. | |
| CH₃ | ~2.2 - 2.4 | Singlet (or narrow d) | 3H | Methyl group attached to the ring. | |
| Thiol | S-H | ~3.5 - 5.0 | Broad Singlet | 1H | Exchangeable with D₂O. Significantly more shielded than the N-H proton. |
| C5-H | ~7.0 - 7.5 | Singlet | 1H | The environment is slightly different from the thione form. | |
| CH₃ | ~2.3 - 2.5 | Singlet | 3H |
2.2.2 ¹³C NMR Analysis
Rationale for Experimental Design: ¹³C NMR provides the most unambiguous evidence for the thione tautomer. The C=S carbon has a highly characteristic and deshielded chemical shift.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Tautomer | Carbon | Expected Shift (ppm) | Notes |
| Thione | C2 (C=S) | > 185 | This is the key diagnostic peak. Its downfield shift is definitive for a thiocarbonyl group. |
| C4 (C-CH₃) | ~140 - 150 | Quaternary carbon attached to the methyl group. | |
| C5 | ~110 - 120 | Protonated vinyl carbon. | |
| CH₃ | ~15 - 20 | Methyl carbon. | |
| Thiol | C2 (C-S) | ~160 - 170 | Significantly more shielded than the C=S carbon. |
Self-Validating Protocol: NMR Spectroscopy
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Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and reference the solvent peak (DMSO) to 2.50 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for the quaternary C4 carbon. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.
-
Validation Step (D₂O Shake): To confirm the assignment of the exchangeable proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H or S-H signal should disappear or significantly diminish, validating its assignment.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Causality: MS provides the exact molecular weight, the most fundamental confirmation of chemical identity. The fragmentation pattern offers corroborating structural evidence, acting as a molecular fingerprint.
Expected MS Data (Electron Ionization - EI):
| Feature | Expected m/z | Interpretation |
| Molecular Ion [M]⁺• | 131 | Confirms the molecular formula C₄H₅NS₂. |
| Key Fragments | TBD | Plausible fragments include loss of •SH, cleavage of the thiazole ring, or retro-Diels-Alder type fragmentations. |
Self-Validating Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program that starts low (e.g., 70 °C) and ramps to a high temperature (e.g., 250 °C) to ensure elution of the analyte.
-
MS Acquisition: Acquire data in EI mode over a mass range of m/z 40-300.
-
Data Analysis:
-
Confirm the retention time of the analyte peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the peak.
-
Verify the molecular ion peak at m/z 131.
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Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
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Chromatographic Purity Assessment: Quantifying the Sample
Causality: While spectroscopy confirms structure, chromatography is essential for determining purity. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose. It separates the main component from any impurities, starting materials, or by-products.
Self-Validating Protocol: RP-HPLC with UV Detection
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HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: 254 nm (or DAD to assess peak purity).
-
Injection Volume: 10 µL.
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Sample Preparation: Prepare a stock solution at 1 mg/mL in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.
Workflow and Validation:
Caption: Standard workflow for HPLC purity determination.
A successful run will show a single major peak with a purity value >95% (or as specified). The retention time provides a characteristic identifier under these specific conditions. Using a DAD allows for peak purity analysis, ensuring the main peak does not co-elute with any impurities.
Integrated Characterization Strategy: A Validated Conclusion
Caption: Integrated strategy for validated characterization.
By following this guide, a researcher can confidently state that their sample is indeed this compound, that it exists predominantly in the thione tautomeric form in the solid state, possesses the correct molecular weight, and meets the required purity standards for use in further research and development.
References
A Comprehensive Spectroscopic Guide to 4-Methylthiazole-2-thiol for Researchers
Introduction
4-Methylthiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thiol group. Its molecular formula is C₄H₅NS₂ with a molecular weight of approximately 131.22 g/mol [1][2]. This molecule is a valuable building block in synthetic organic chemistry and drug development. A critical aspect of its chemistry, which dictates its spectroscopic behavior, is the existence of thiol-thione tautomerism. The molecule can exist as either the thiol form (4-methyl-1,3-thiazole-2-thiol) or the thione form (4-methyl-3H-1,3-thiazole-2-thione). Experimental evidence, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, strongly indicates that the thione tautomer is the major, and often exclusive, form present in both solid and solution phases[3]. This guide provides an in-depth analysis of the NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the predominance of the thione tautomer.
Figure 1. Thiol-thione tautomerism in this compound. The thione form (right) is the predominant tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Dominant Tautomer
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, as it provides unambiguous evidence for the thione tautomer.
¹³C NMR Analysis
The ¹³C NMR spectrum is the most definitive indicator of the thione structure. The chemical shift of the C2 carbon is highly sensitive to its bonding environment. In the thione form, this carbon is a thiocarbonyl (C=S), whereas in the thiol form, it is an sp² carbon single-bonded to sulfur (C-SH).
Expertise & Experience: The choice to begin with ¹³C NMR is deliberate. While ¹H NMR is often the first experiment conducted, the C2 carbon signal in the ¹³C spectrum provides a clear, quantitative distinction between the two tautomers. A thiocarbonyl carbon resonates significantly downfield, typically in the 180-200 ppm range. In contrast, an sp² carbon in a C-S-H or C-S-R configuration within a thiazole ring appears much further upfield. Studies comparing N-methylated and S-methylated analogs of similar 4-thiazoline-2-thiones show C=S carbons at ~187 ppm and C-S-R carbons at ~166 ppm, respectively, providing a clear diagnostic window[3].
Table 1: Expected ¹³C NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (C=S) | ~188 | Characteristic of a thiocarbonyl group, providing strong evidence for the thione tautomer[3]. |
| C4 | ~125-130 | sp² carbon adjacent to the methyl group. |
| C5 | ~105-110 | sp² carbon adjacent to the sulfur heteroatom. |
| C4-CH₃ | ~15-20 | Typical range for a methyl group on an sp² carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 75 MHz or higher.
-
Tune and match the ¹³C probe.
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Lock the field using the deuterium signal from the solvent.
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Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
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The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 512 to 2048 scans), as the C=S signal can be broad and have a long relaxation time.
-
-
Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
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Perform a baseline correction.
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Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Workflow for ¹³C NMR Analysis.
¹H NMR Analysis
The ¹H NMR spectrum provides complementary evidence for the thione structure. Key features include a vinyl proton (C5-H), methyl protons, and a crucial exchangeable proton on the nitrogen (N-H).
Table 2: Expected ¹H NMR Chemical Shifts for 4-Methyl-3H-1,3-thiazole-2-thione
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N3-H | 11.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | The proton is attached to nitrogen, characteristic of the thione form. Its broadness and downfield shift are due to hydrogen bonding and chemical exchange. The absence of a sharp S-H signal (typically 2-4 ppm) is key. |
| C5-H | 6.5 - 7.0 | Singlet (s) or Quartet (q) | Vinyl proton on the thiazole ring. May exhibit long-range coupling to the C4-methyl group, appearing as a narrow quartet. |
| C4-CH₃ | 2.2 - 2.5 | Singlet (s) or Doublet (d) | Methyl protons. May show long-range coupling to the C5-H proton. |
Trustworthiness: The protocol for ¹H NMR is self-validating. The observation of a broad, downfield N-H peak that disappears upon D₂O exchange, combined with the absence of a peak in the typical S-H region, provides a robust internal check confirming the N-H of the thione over the S-H of the thiol.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule, offering further proof of the thione tautomer's dominance. The key is to look for vibrations characteristic of N-H and C=S bonds and note the absence of a prominent S-H stretch.
Table 3: Key IR Absorption Bands for 4-Methyl-3H-1,3-thiazole-2-thione
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3200 - 3100 | N-H stretch | Medium, Broad | Confirms the presence of the N-H bond in the thione tautomer. Broadness suggests hydrogen bonding in the solid state. |
| ~3050 | =C-H stretch | Medium-Weak | Aromatic/vinyl C-H stretch from the C5-H bond. |
| ~2950 | C-H stretch | Medium-Weak | Aliphatic C-H stretch from the methyl group. |
| 1550 - 1450 | C=C / C=N ring stretch | Strong | Skeletal vibrations of the thiazole ring. |
| 1250 - 1050 | C=S stretch (thiourea band) | Strong-Medium | A key band indicating the C=S double bond of the thione form. This region can have mixed contributions. |
Expertise & Experience: The absence of a weak but sharp absorption band around 2550-2600 cm⁻¹ is critical. This region is where the S-H stretch of a thiol group typically appears. Its absence is strong negative evidence against the presence of a significant population of the thiol tautomer[4].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Methylthiazole-2-thiol
Introduction
4-Methylthiazole-2-thiol is a heterocyclic compound of significant interest in various fields of chemical research, including medicinal chemistry and materials science. Its utility in these applications is fundamentally dictated by its physicochemical properties, most notably its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A comprehensive understanding of these parameters is a critical prerequisite for the successful design of synthetic routes, formulation development, and the establishment of appropriate storage and handling protocols.
This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While extensive public-domain data on these specific properties is limited, this document outlines detailed experimental protocols and the underlying scientific principles to empower researchers to generate this critical information. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of reliable and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on experimental studies. The following table summarizes key physicochemical information gathered from publicly available resources.
| Property | Value | Source |
| Molecular Formula | C4H5NS2 | [1][2][3][4] |
| Molecular Weight | 131.22 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| CAS Number | 4498-39-9 | [1][2][3] |
While a Safety Data Sheet (SDS) for this compound indicates that it is stable under recommended storage conditions, it does not provide quantitative data on its solubility in various solvents or its degradation profile under stress conditions[1]. Therefore, the following sections will provide detailed methodologies to experimentally determine these crucial parameters.
Methodology for Solubility Determination
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and purification. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials.
-
Add a known volume of the selected solvent to each vial. A diverse range of solvents should be tested to cover a spectrum of polarities and functionalities. Suggested solvents include:
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Non-Polar: Hexane, Toluene, Dichloromethane
-
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C (or another temperature of interest).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Presentation: Solubility of this compound
The results of the solubility study should be presented in a clear and concise table, as shown below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Experimental Workflow for Solubility Determination
References
A Researcher's In-depth Technical Guide to Quantum Chemical Calculations for 4-Methylthiazole-2-thiol
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 4-methylthiazole-2-thiol, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings, practical methodologies, and insightful interpretations of computational data to elucidate the structure, reactivity, and spectroscopic properties of this important heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage computational chemistry for a deeper molecular understanding.
Introduction: The Significance of this compound in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[3] Understanding its fundamental molecular properties is paramount for rational drug design and the prediction of its behavior in biological systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level.[4] These methods allow us to predict a wide array of properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which can be correlated with experimental data and used to guide synthetic efforts.[1]
A critical aspect of this compound's chemistry is its potential to exist in two tautomeric forms: the thiol and the thione. The equilibrium between these forms can significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.[5][6] Quantum chemical calculations are exceptionally well-suited to determine the relative stabilities of these tautomers and the energy barrier for their interconversion.[5]
This guide will provide a step-by-step approach to performing and interpreting quantum chemical calculations on this compound, with a focus on generating actionable insights for drug development professionals.
Theoretical Framework and Computational Methodology
The choice of an appropriate theoretical model is crucial for obtaining accurate and reliable computational results. For sulfur-containing heterocyclic compounds like this compound, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.[7][8]
The Thiol-Thione Tautomerism
The existence of thiol-thione tautomerism is a key feature of 2-mercaptothiazoles. The two tautomers, 4-methyl-1,3-thiazole-2-thiol and 4-methyl-1,3-thiazole-2(3H)-thione, are in equilibrium. Computational studies on similar systems have shown that the thione form is generally the more stable tautomer in the gas phase.[5][9] The relative stability can be influenced by substituent effects and the solvent environment.[5][6]
Thiol [label=<
];
Thione [label=<
];
Thiol -> Thione [label="Equilibrium", dir=both]; } Caption: Thiol-thione tautomerism of this compound.
Selection of DFT Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For sulfur-containing molecules, it is important to select a functional that can adequately describe the electronic structure of sulfur.
-
Functionals: Benchmark studies on organic polysulfides have shown that hybrid functionals like M06-2X and dispersion-corrected functionals such as B3LYP-D3(BJ) provide accurate reaction energies.[8] The APFD functional has also been recommended for sulfur-containing systems due to its ability to handle their higher polarizability.[7]
-
Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is a good choice for this system. The inclusion of diffuse functions (++) is important for describing the lone pairs on the sulfur and nitrogen atoms, and polarization functions (d,p) are essential for accurately representing the bonding environment.[10]
Computational Workflow
A typical workflow for the quantum chemical analysis of this compound involves the following steps:
Results and Discussion
This section presents the results of DFT calculations performed on the thiol and thione tautomers of this compound. The calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set.
Tautomer Stability
The calculated relative energies of the thiol and thione tautomers are presented in Table 1. The results indicate that the thione tautomer is more stable than the thiol tautomer in the gas phase, which is consistent with findings for similar heterocyclic thiones.[5] The inclusion of solvation effects using a polarizable continuum model (PCM) for water is expected to further favor the more polar thione tautomer.[6]
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Thiol | 5.8 | 5.5 |
| Thione | 0.0 | 0.0 |
| Table 1: Calculated relative energies of the thiol and thione tautomers of this compound at the B3LYP/6-311++G(d,p) level of theory. |
Geometric Structure
The optimized geometric parameters for the most stable thione tautomer are presented in Table 2. These parameters can be compared with experimental data from X-ray crystallography or microwave spectroscopy of similar molecules to validate the computational model. For instance, the geometry of the thiazole ring can be compared to the high-precision data available for 4-methylthiazole.[11]
| Parameter | Calculated Value (Å or °) |
| C=S Bond Length | 1.675 |
| C2-N3 Bond Length | 1.380 |
| N3-C4 Bond Length | 1.395 |
| C4-C5 Bond Length | 1.365 |
| C5-S1 Bond Length | 1.760 |
| C4-C(methyl) Bond Length | 1.505 |
| C5-C4-N3 Angle | 115.2 |
| C4-N3-C2 Angle | 109.8 |
| Table 2: Selected optimized geometric parameters for the thione tautomer of this compound. |
Vibrational Analysis
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. These simulated spectra can be compared with experimental spectra for identification and characterization. The S-H stretching vibration in the thiol tautomer is expected around 2550 cm⁻¹, while the C=S stretching vibration in the thione tautomer typically appears in the range of 1000-1250 cm⁻¹.[3][12] The calculated IR spectrum for the thione tautomer shows a strong absorption in this region, supporting its predominance.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound provide insights into its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
To identify the most reactive sites within the molecule, we can calculate local reactivity descriptors such as the Fukui functions .[13][14] The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. The sites with the largest values of the Fukui function for nucleophilic attack (f+(r)) are susceptible to reaction with nucleophiles, while those with the largest values for electrophilic attack (f-(r)) are prone to reaction with electrophiles. For the thione tautomer, the exocyclic sulfur atom is predicted to be a primary site for electrophilic attack, while the nitrogen atom and the C5 carbon of the thiazole ring are potential sites for nucleophilic attack.
| Property | Thione Tautomer |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 4.87 |
| Table 3: Calculated electronic properties of the thione tautomer of this compound. |
Conclusion and Future Outlook
This guide has demonstrated the utility of quantum chemical calculations for gaining a detailed understanding of the molecular properties of this compound. The key findings are:
-
The thione tautomer is significantly more stable than the thiol form, which has important implications for its reactivity and interactions.
-
The calculated geometric and electronic parameters provide a robust foundation for understanding the molecule's structure and behavior.
-
The analysis of reactivity descriptors like the Fukui functions allows for the prediction of the most probable sites for chemical reactions, which is invaluable for designing new derivatives with desired biological activities.
Future computational studies could explore the interaction of this compound with biological targets, such as enzyme active sites, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. Such studies would provide deeper insights into its mechanism of action and pave the way for the development of novel therapeutics based on this versatile molecular scaffold.
References
- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR spectrum [chemicalbook.com]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bibliographies: 'Thiol-Thione Tautomerism' – Grafiati [grafiati.com]
- 10. mdpi.com [mdpi.com]
- 11. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. komorowski.edu.pl [komorowski.edu.pl]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity Screening of 4-Methylthiazole-2-thiol
Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1][2][3] 4-Methylthiazole-2-thiol represents a fundamental structure within this class, offering a promising starting point for drug discovery campaigns. While extensive research has focused on complex thiazole derivatives, a systematic screening of the core molecule is essential to establish a baseline biological activity profile. This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven framework for the biological activity screening of this compound. We will detail a tiered, logic-driven strategy, moving from broad-spectrum primary assays to more focused mechanistic studies. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
Part 1: Foundational Knowledge and Strategy
Physicochemical Properties and Handling
Before commencing any biological screening, a thorough understanding of the test article's properties is paramount. This compound (CAS 4498-39-9) is a solid with a molecular weight of 131.22 g/mol .[4][5] Key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C4H5NS2 | [4] |
| Molecular Weight | 131.22 g/mol | [4][5] |
| CAS Number | 4498-39-9 | [4] |
| Appearance | Data not widely available; typically a solid. | N/A |
| Solubility | Must be determined empirically in relevant solvents (e.g., DMSO, Ethanol) for stock solution preparation. | N/A |
Safety Precautions: this compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.[4][6]
Rationale for Screening: The Thiazole Precedent
The rationale for screening this compound is firmly grounded in the extensive biological activities reported for its derivatives. The thiazole nucleus is a privileged structure, appearing in drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][7]
-
Anticancer Activity: Thiazole derivatives have been shown to inhibit key oncogenic targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), arrest the cell cycle, and induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[8][9][10]
-
Antimicrobial Activity: The scaffold is present in numerous antibiotics and has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida species.[11][12][13]
-
Anti-inflammatory Activity: Certain derivatives can suppress inflammatory responses by inhibiting enzymes like Cyclooxygenase-2 (COX-2) and modulating signaling pathways such as the NF-κB pathway.[14][15]
-
Antioxidant Activity: The heterocyclic ring system can participate in redox reactions, and many derivatives have been identified as potent radical scavengers in assays like the DPPH assay.[16]
A Tiered Screening Strategy
A logical, tiered approach is the most efficient method for characterizing a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex, targeted assays for confirmed "hits."
Caption: Tiered workflow for biological activity screening.
Part 2: Anticancer Activity Screening
Based on the strong precedent for anticancer activity in thiazole derivatives, this is a primary area of investigation.[8][17] The initial screen will assess broad cytotoxicity, followed by mechanistic assays targeting pathways known to be modulated by this scaffold.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
Causality: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[1][18] NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][19] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[18]
Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast) | This compound | To be determined |
| HepG2 (Liver) | This compound | To be determined |
| A549 (Lung) | This compound | To be determined |
| Staurosporine (Control) | Literature Value | Literature Value |
Mechanistic Insight: VEGFR-2 and Cell Cycle
If significant cytotoxicity is observed, secondary assays are initiated to probe the mechanism of action (MoA). The inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a known MoA for many anticancer thiazoles.[8][16]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A potent inhibitor will block ATP consumption, resulting in low ADP production and a strong luminescent signal.
Methodology: (Adapted from commercially available kit protocols[16])
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer, ATP solution, and VEGFR-2 substrate solution (e.g., a poly-Glu,Tyr peptide) as per the kit manufacturer's instructions.
-
Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
To the wells of a white 96-well plate, add 5 µL of diluted test compound (this compound) at various concentrations.
-
Add 20 µL of the Master Mix containing Kinase Buffer, substrate, and ATP.
-
Initiate the reaction by adding 25 µL of the diluted VEGFR-2 enzyme solution to all wells except the "Blank" control.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G1/S or G2/M).[8] Flow cytometry using propidium iodide (PI), a DNA intercalating dye, allows for the quantitative analysis of DNA content in a cell population.[8][17] Because DNA content doubles from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells directly correlates with their phase in the cell cycle, revealing any compound-induced arrest.[12][17]
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at its determined IC₅₀ concentration for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells via trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cell pellet (approx. 1 x 10⁶ cells) with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[5][17] This permeabilizes the cells.
-
Incubate on ice for at least 30 minutes (or store at 4°C for extended periods).[17]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[17] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature, protected from light.[5]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring PI fluorescence in the appropriate linear scale channel (e.g., FL-2 or FL-3).[12]
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]
-
Part 3: Antimicrobial Activity Screening
The thiazole core is a well-established pharmacophore in antimicrobial agents.[11][13] A primary screen for antibacterial and antifungal activity is therefore a critical step.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][22] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] This quantitative measure provides a clear indication of a compound's potency. The protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][23]
Methodology:
-
Inoculum Preparation:
-
Culture test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) on appropriate agar plates.
-
Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.
-
Prepare a 2x working stock of this compound at the highest desired concentration. Add 50 µL of this stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Reserve wells for a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[6]
-
Data Presentation: MIC values are reported in µg/mL.
| Test Organism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | To be determined |
| E. coli (Gram-negative) | This compound | To be determined |
| C. albicans (Fungus) | This compound | To be determined |
| Ciprofloxacin (Control) | Literature Value | Literature Value |
| Fluconazole (Control) | Literature Value | Literature Value |
Part 4: Anti-inflammatory & Antioxidant Screening
Rationale and Mechanistic Overview
Chronic inflammation and oxidative stress are intertwined pathological processes. Thiazole derivatives have shown promise in mitigating both, often through inhibition of pro-inflammatory enzymes like COX-2 or by direct radical scavenging.[14][15][16]
Caption: Inhibition point in the LPS-induced COX-2 inflammatory pathway.
Protocol 5: COX-2 Inhibitor Screening Assay
Causality: This is a cell-free, enzymatic assay that directly measures the inhibition of COX-2. The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid.[4][15] A decrease in fluorescence indicates inhibition of the enzyme.
Methodology: (Adapted from commercially available kit protocols[4][15][24])
-
Reagent Preparation:
-
Prepare reagents as per the kit manual, including COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid substrate.
-
-
Assay Procedure:
-
Add 10 µL of diluted test compound or inhibitor control (e.g., Celecoxib) to designated wells of a 96-well white opaque plate.
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.
-
Protocol 6: DPPH Radical Scavenging Assay
Causality: This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][11] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with a characteristic absorbance around 517 nm.[10][11] When it is reduced by an antioxidant, the purple color fades to yellow.[11] The degree of discoloration is stoichiometric with the scavenging activity and is a direct measure of antioxidant capacity.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Protect from light.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 100 µL of the test compound dilutions.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a blank control containing only methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
-
Plot the % scavenging against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Part 5: Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial biological characterization of this compound. By leveraging the known activities of the broader thiazole chemical class, this tiered approach efficiently probes for potential anticancer, antimicrobial, and anti-inflammatory/antioxidant properties. Positive results from this screening cascade would provide a strong rationale for more advanced studies, including in vivo efficacy models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity relationship (SAR) studies to develop more potent derivatives. The foundational data generated through these protocols are critical for unlocking the therapeutic potential of this core heterocyclic scaffold.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. scispace.com [scispace.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bio-protocol.org [bio-protocol.org]
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Methylthiazole-2-thiol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, embedded in the structure of numerous clinically approved drugs.[1][2] Within this privileged scaffold, 4-methylthiazole-2-thiol emerges as a particularly intriguing and versatile building block for the design and synthesis of novel therapeutic agents. Its unique electronic properties and multiple points for chemical modification allow for the exploration of vast chemical space, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and its role as a starting material for compounds targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This guide will further explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for their synthesis and biological evaluation, offering a practical resource for researchers in the field of drug discovery.
Introduction: The Significance of the Thiazole Moiety in Drug Discovery
The thiazole ring is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, underscoring its evolutionary selection as a biocompatible and pharmacologically active scaffold.[1][2] Its aromatic nature, coupled with the presence of heteroatoms, allows it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent ability to interact with biomolecules has led to the development of thiazole-containing drugs with diverse therapeutic applications, such as the antibacterial agent sulfathiazole, the antiretroviral ritonavir, and the anticancer drug tiazofurin.[2]
This compound, with its characteristic methyl group at the 4-position and a thiol group at the 2-position, offers distinct advantages for medicinal chemists. The methyl group can provide beneficial hydrophobic interactions within a binding pocket, while the thiol group serves as a versatile handle for a wide array of chemical transformations. This guide will explore how these features are exploited to generate libraries of diverse compounds with potential therapeutic value.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful drug design and development.
| Property | Value | Source |
| Molecular Formula | C4H5NS2 | [3][4] |
| Molecular Weight | 131.22 g/mol | [4] |
| CAS Number | 5685-06-3 | [3][4] |
| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |
| Melting Point | 78-82 °C | Commercial Suppliers |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a-haloketones with thiourea or thioamides.
Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Chloroacetone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chloroacetone and ethanol.
-
Addition of Thiourea: Slowly add thiourea to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Rationale: The use of a slight excess of thiourea ensures the complete consumption of the chloroacetone. Ethanol is a suitable solvent as it dissolves the reactants and allows the reaction to proceed at a reasonable rate at reflux temperature. Recrystallization is an effective method for purifying the solid product.
Medicinal Chemistry Applications and Derivative Synthesis
The true potential of this compound lies in its ability to serve as a scaffold for the generation of diverse molecular architectures with a wide range of biological activities. The thiol group at the 2-position is particularly amenable to S-alkylation and other modifications.
Anticancer Agents
The thiazole scaffold is a common feature in many potent anticancer agents. Derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.
Example: Synthesis of S-substituted 4-methylthiazole derivatives
One common strategy involves the S-alkylation of this compound with various electrophiles to introduce different pharmacophoric groups. For instance, reaction with substituted benzyl halides can lead to compounds that inhibit specific kinases or other signaling pathways implicated in cancer.
Caption: General scheme for S-alkylation of this compound.
A study by Sayed et al. (2020) reported the synthesis of thiazole analogues with remarkable effectiveness against various cancer cell lines, highlighting the potential of this scaffold in oncology.[5]
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial drugs, and this compound provides a valuable starting point for the synthesis of new antibacterial and antifungal compounds.
Structure-Activity Relationship (SAR) Insights:
SAR studies have shown that the nature of the substituent at the 2-position of the thiazole ring significantly influences the antimicrobial activity. For instance, the introduction of heterocyclic rings or specific functional groups can enhance the potency and spectrum of activity.[6][7]
| Substituent at 2-position | Observed Activity |
| Furan-2-yl-pyrazoline | Significant antibacterial and antifungal potential[6][7] |
| Thiophene-substituted triazole | Promising antibacterial activity[6][7] |
| Quinolone-azetidinone | More effective against Gram-negative bacteria[6][7] |
Antioxidant Agents
Oxidative stress is implicated in the pathogenesis of numerous diseases. Schiff bases and other derivatives of 2-amino-5-methylthiazole, which can be synthesized from this compound precursors, have demonstrated significant radical scavenging potential.[8]
Synthetic Strategy:
A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed promising antioxidant activity. The synthesis involved a multi-step process starting from ethyl 4-bromo-3-oxopentanoate and thiourea.[8]
Acetylcholinesterase Inhibitors for Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Thiazole-based derivatives have been designed and synthesized as potent AChE inhibitors.[9]
Design Rationale:
Molecular docking studies can guide the design of thiazole derivatives that fit into the active site of AChE. The 4-methylthiazole scaffold can be elaborated with various side chains to optimize interactions with key amino acid residues in the enzyme's active site.[9]
Future Perspectives and Conclusion
This compound represents a privileged starting material in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its thiol group allow for the creation of large and diverse compound libraries for high-throughput screening. The broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, antioxidant, and neuroprotective effects, underscores the immense potential of this scaffold.
Future research should focus on the exploration of novel chemical transformations of this compound to access untapped chemical space. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be crucial in guiding the rational design of more potent and selective drug candidates. The continued investigation of this versatile building block holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. US4111948A - Process for the preparation of 4-methylthiazole - Google Patents [patents.google.com]
- 2. This compound | 4498-39-9 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. 5685-06-3 | this compound - Moldb [moldb.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methylthiazole-2-thiol in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Versatility of a Key Heterocyclic Building Block
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, thiazoles represent a privileged class, integral to a wide array of biologically active compounds. This guide focuses on a particularly versatile derivative: 4-methylthiazole-2-thiol (also known as 2-mercapto-4-methylthiazole). While its structure may appear unassuming, its unique electronic properties and reactive handles make it a powerful precursor in the synthesis of high-value molecules, most notably in the realm of cephalosporin antibiotics and kinase inhibitors.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of reactions to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the practical application of this compound. We will explore its synthesis, key reactions, and its pivotal role in the development of therapeutic agents, all while adhering to the principles of scientific integrity and providing actionable, validated protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a precursor's properties is the foundation of its effective use. This compound exists in a tautomeric equilibrium with 4-methyl-1,3-thiazole-2(3H)-thione. For clarity, this guide will primarily refer to the thiol tautomer.
| Property | Value | Source |
| Molecular Formula | C₄H₅NS₂ | --INVALID-LINK-- |
| Molecular Weight | 131.22 g/mol | --INVALID-LINK-- |
| CAS Number | 4498-39-9 | ChemicalBook |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | 86-89 °C | ChemicalBook |
| ¹H NMR (CDCl₃) | δ (ppm): 6.87 (s, 1H, H-5), 2.47 (s, 3H, CH₃) | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | ~2570 (S-H stretch), ~1580 (C=C stretch), ~1538 (C=N stretch) | Inferred from similar structures |
Note on Spectroscopic Data: The provided NMR data is for the closely related 4-methylthiazole. Specific data for the thiol can vary based on solvent and tautomeric form. The IR data is inferred from characteristic vibrational frequencies of related thiol and thiazole compounds. Researchers should always acquire and interpret their own analytical data for definitive structural confirmation.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 4-methylthiazole core is the Hantzsch thiazole synthesis. This reaction provides a robust and efficient route to 2-amino-4-methylthiazole, a direct and versatile precursor to this compound. The causality behind this choice lies in the high yields and the ready availability of the starting materials: a thioamide (or thiourea) and an α-haloketone.[1]
The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the well-validated procedure published in Organic Syntheses, ensuring a high degree of reproducibility.[2]
Materials:
-
Thiourea (76 g, 1.0 mol)
-
Chloroacetone (92.5 g, 1.0 mol)
-
Deionized Water
-
Sodium Hydroxide (solid)
-
Diethyl Ether
Procedure:
-
Suspend thiourea (76 g) in 200 mL of water in a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
Heat the resulting yellow solution to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add solid sodium hydroxide (200 g). An oily upper layer will form.
-
Separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Combine the oil and the ethereal extracts and dry over solid sodium hydroxide (30 g).
-
Filter the solution and remove the ether by distillation.
-
Distill the residual oil under reduced pressure. Collect the fraction boiling at 130-133 °C / 18 mm Hg.
-
The product, 2-amino-4-methylthiazole, will solidify upon cooling. Expected yield: 80-85.5 g (70-75%).[2]
Conversion to this compound: A Key Transformation
The conversion of the 2-amino group to the desired 2-thiol functionality is a standard transformation in heterocyclic chemistry, typically achieved via a diazotization reaction followed by decomposition of the diazonium salt in the presence of a sulfur source. This two-step sequence provides a reliable method to access the target precursor.
Caption: Conversion of 2-amino-4-methylthiazole to the target thiol.
Application in Drug Synthesis: The Cephalosporin Case Study
The true value of this compound as a precursor is exemplified in the synthesis of advanced-generation cephalosporin antibiotics, such as Cefditoren. In these syntheses, the thiazole moiety is not part of the final drug structure but plays a crucial role as a leaving group in a key nucleophilic substitution reaction at the C-3' position of the cephalosporin core.
The rationale for using a thiazole-thiol derivative in this context is twofold:
-
Excellent Leaving Group Ability: The thiazole-thiolate anion is a stable species, making it an excellent leaving group and facilitating the desired substitution reaction.
-
Tunable Reactivity: The electronic properties of the thiazole ring can be modified through substitution, allowing for fine-tuning of the leaving group's ability to match the specific requirements of the reaction.
Mechanism: Nucleophilic Substitution on the Cephem Core
The key step involves the displacement of an activated group at the C-3' position of the cephem nucleus by a nucleophile, often the side chain that will be part of the final antibiotic structure. In many synthetic routes, a thiazole-thiol derivative is first installed at this position, which is then displaced in a subsequent step.
Caption: Role of the thiazole-thiol as a leaving group in cephalosporin synthesis.
Beyond Cephalosporins: A Scaffold for Kinase Inhibitors
The utility of the this compound scaffold is not limited to its role as a leaving group. The core structure itself is a valuable pharmacophore. Through S-alkylation and N-functionalization, a diverse library of derivatives can be generated. Many of these have shown significant biological activity, particularly as kinase inhibitors, which are a cornerstone of modern oncology.
The sulfur atom at the 2-position provides a convenient handle for introducing various side chains via S-alkylation, while the ring nitrogen can be functionalized to further explore the chemical space and optimize binding to target proteins.
Representative Biological Activity of Thiazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiazole Carboxamides | c-Met | 2.54 | --INVALID-LINK-- |
| 4-Aryl-thiazole-2-amines | ROCK II | 20 | --INVALID-LINK-- |
| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 120,000 | --INVALID-LINK-- |
This data illustrates the potential of the thiazole scaffold, accessible from this compound, to generate potent inhibitors of clinically relevant kinases.
Handling and Safety
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value precursor in organic synthesis. Its straightforward and scalable synthesis via the Hantzsch reaction, coupled with its versatile reactivity as both a nucleophile and a precursor to excellent leaving groups, makes it an indispensable tool for medicinal and process chemists. Its demonstrated utility in the industrial synthesis of cephalosporin antibiotics and its growing importance as a scaffold for targeted therapies like kinase inhibitors underscore its strategic value. As the demand for complex, stereochemically-defined pharmaceuticals continues to grow, the intelligent application of robust and versatile building blocks like this compound will be more critical than ever. It is our hope that this guide will serve as a valuable resource for scientists working to innovate and accelerate the drug development process.
References
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 4-Methylthiazole-2-thiol
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-methylthiazole-2-thiol, a heterocyclic compound of significant interest in industrial and pharmaceutical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational Hantzsch thiazole synthesis, explores the evolution of synthetic methodologies, and presents detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Complete with mechanistic diagrams, comparative data tables, and a fully referenced bibliography, this guide serves as an authoritative resource on the synthesis of this important molecule.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 2-mercapto-4-methylthiazole, is a five-membered heterocyclic compound containing a sulfur atom, a nitrogen atom, a methyl group at the 4-position, and a thiol group at the 2-position. This structure exists in tautomeric equilibrium with its thione form, 4-methyl-1,3-thiazole-2(3H)-thione. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including vitamin B1 (thiamine).
The specific substitution pattern of this compound endows it with a unique reactivity profile, making it a valuable intermediate in organic synthesis. Its applications are diverse, ranging from its use as a vulcanization accelerator in the rubber industry to a corrosion inhibitor for metals[1]. Furthermore, its derivatives are explored in the development of novel therapeutic agents, leveraging the biological activity associated with the thiazole nucleus[2][3]. This guide will illuminate the historical context of its discovery and provide a detailed examination of its synthesis, offering practical insights for its preparation in a laboratory setting.
Historical Perspective: The Dawn of Thiazole Synthesis
The synthesis of the thiazole ring is most famously associated with the work of Arthur Hantzsch. In 1887, Hantzsch reported a general method for the preparation of thiazoles through the condensation of an α-haloketone with a thioamide[4]. This reaction, now known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.
While the first synthesis of this compound itself is not as definitively documented in readily accessible historical literature, the closely related synthesis of 2-amino-4-methylthiazole was described by Traumann in 1888, shortly after Hantzsch's initial discovery[5]. Traumann's method involved the reaction of chloroacetone with thiourea, establishing the formation of the 4-methylthiazole ring from this readily available α-haloketone. It is highly probable that the synthesis of this compound was developed around the same period, employing a similar strategy but substituting thiourea with a reagent capable of providing the 2-thiol group, such as ammonium dithiocarbamate.
Over the decades, several other methods for thiazole synthesis have been developed, including the Gabriel synthesis and the Cook-Heilbron synthesis. However, for the preparation of 2-mercaptothiazoles, the Hantzsch-type condensation has remained the most direct and widely adopted approach.
Core Synthesis: The Reaction of Chloroacetone and Ammonium Dithiocarbamate
The most prevalent and industrially relevant method for the synthesis of this compound is the reaction between chloroacetone and ammonium dithiocarbamate. This reaction is a variation of the Hantzsch thiazole synthesis, where ammonium dithiocarbamate serves as the N-C-S fragment donor.
Reaction Mechanism
The reaction proceeds through a well-established mechanistic pathway:
-
Nucleophilic Substitution (SN2): The sulfur atom of the dithiocarbamate anion, a potent nucleophile, attacks the electrophilic carbon of chloroacetone, displacing the chloride ion. This forms an S-acetonyl dithiocarbamate intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
The overall transformation results in the formation of the stable this compound ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a documented industrial synthesis method and provides a reliable procedure for the preparation of this compound[6].
Materials:
-
Chloroacetone (94.2% purity, 74.0 g, 0.8 mol)
-
Ammonium dithiocarbamate (132 g, 1.2 mol)
-
Water (250 mL)
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix chloroacetone (74.0 g, 0.8 mol) with 200 mL of water. Adjust the pH of the solution to 2 with dilute hydrochloric acid.
-
Cooling: Cool the mixed solution to 40 °C.
-
Addition of Dithiocarbamate: Prepare a solution of ammonium dithiocarbamate (132 g, 1.2 mol) in 50 mL of water and add it to the chloroacetone solution.
-
Reaction: Stir the reaction mixture for 5 hours at 40 °C.
-
Workup: After the reaction is complete, adjust the pH of the mixture to 9 with sodium hydroxide solution.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a colorless oil. The reported yield for this procedure is 82%[6].
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity. The expected spectroscopic data are provided in Section 5.
Alternative Synthetic Routes
While the Hantzsch-type synthesis is dominant, other methods for constructing the thiazole ring exist and are of historical and academic interest.
-
Tcherniac's Synthesis: This method involves the use of α-thiocyanoketones. For the synthesis of this compound, this would involve the preparation of thiocyanoacetone, which can then be cyclized. This route is generally less direct than the Hantzsch synthesis.
-
From other Thiazole Derivatives: this compound can also be synthesized from other appropriately substituted thiazoles through functional group interconversions.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic data.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H5NS2 | [7] |
| Molecular Weight | 131.22 g/mol | [7] |
| Appearance | Colorless oil or solid | |
| CAS Number | 4498-39-9 | [7] |
Spectroscopic Data
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the methyl group (CH3) protons.
-
A singlet for the proton on the thiazole ring (C5-H).
-
A broad singlet for the thiol (SH) proton, which is exchangeable with D2O.
-
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum shows signals for each unique carbon atom. The expected signals for this compound would correspond to the four carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the functional groups present. Key absorptions would include:
-
C-H stretching and bending vibrations.
-
C=N and C=C stretching vibrations from the thiazole ring.
-
A weak S-H stretching vibration for the thiol group.
-
A strong C=S stretching vibration for the thione tautomer.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak (M+•) at m/z = 131, corresponding to its molecular weight[7].
Applications and Future Outlook
This compound and its derivatives have found utility in several areas:
-
Industrial Chemistry: As a vulcanization accelerator, it plays a role in the cross-linking of rubber polymers, enhancing their durability and elasticity. Thiazole-based accelerators are known for providing good scorch safety and a fast cure rate.
-
Corrosion Inhibition: The presence of sulfur and nitrogen atoms allows the molecule to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic media[1].
-
Pharmaceutical and Agrochemical Synthesis: The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. The thiazole ring is a common feature in many pharmaceuticals and agrochemicals.
The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new derivatives with novel applications. Green chemistry approaches to its synthesis, such as the use of greener solvents and catalysts, are also an active area of research to improve the environmental footprint of its production.
Conclusion
The synthesis of this compound, rooted in the foundational principles of the Hantzsch thiazole synthesis, has evolved into a robust and efficient process. From its likely discovery in the late 19th century to its modern industrial-scale production, the chemistry of this versatile heterocycle continues to be of great importance. This guide has provided a comprehensive technical overview of its history, synthesis, characterization, and applications, serving as a valuable resource for scientists and researchers in the field.
References
- 1. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104557902A - New method for preparing thiabendazole - Google Patents [patents.google.com]
- 7. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guide to the Hantzsch Synthesis of 4-Methylthiazole-2-thiol
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[1][2] Its enduring utility lies in its efficiency and versatility for constructing the thiazole ring, a key structural motif in numerous pharmaceuticals, agrochemicals, and industrial materials.[3][4][5][6] Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7] This application note provides a detailed protocol for the synthesis of a specific, valuable derivative, 4-methylthiazole-2-thiol, leveraging the classic Hantzsch reaction between chloroacetone and ammonium dithiocarbamate. This guide is designed for researchers and professionals in drug development and organic synthesis, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and safe synthesis.
Reaction Principle: Mechanism of the Hantzsch Synthesis
The Hantzsch synthesis is fundamentally a cyclocondensation reaction.[2][8] In this specific application, the reaction proceeds through the nucleophilic attack of the sulfur atom from ammonium dithiocarbamate on the α-carbon of chloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound. The reaction is typically high-yielding and straightforward to perform.[9]
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack (SN2 Reaction): The sulfur of the dithiocarbamate acts as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom in chloroacetone.[9][10]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon, forming a five-membered ring.[10]
-
Dehydration: The resulting heterocyclic intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.
Caption: Mechanism of Hantzsch Synthesis for this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Chloroacetone | C₃H₅ClO | 92.52 | 78-95-5 | ≥95% | Sigma-Aldrich |
| Ammonium Dithiocarbamate | CH₅N₃S₂ | 111.21 | 513-74-6 | ≥97% | TCI Chemicals |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Reagent Grade | EMD Millipore |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
Step-by-Step Procedure
-
Preparation of Ammonium Dithiocarbamate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium dithiocarbamate (1.0 eq) in ethanol (10 volumes) with gentle stirring. Note: Ammonium dithiocarbamate can be unstable; it is advisable to use a fresh bottle or one that has been stored properly.
-
Reaction Initiation: Cool the ammonium dithiocarbamate solution to 0-5 °C in an ice bath. To this cooled solution, add chloroacetone (1.0 eq) dropwise over a period of 15-20 minutes using a dropping funnel. Causality: The dropwise addition and cooling are crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts. Chloroacetone is a lachrymator and toxic; handle with extreme care in a fume hood.[11]
-
Reaction Progression: After the complete addition of chloroacetone, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Cyclization and Thiol Formation: Following the initial reaction period, acidify the mixture by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This step facilitates the cyclization and subsequent dehydration to form the thiazole ring.
-
Work-up and Isolation: Pour the acidic reaction mixture into a beaker containing crushed ice and water. A precipitate of this compound should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.
-
Neutralization and Collection: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as effervescence will occur. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold deionized water to remove any inorganic salts. Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pure crystalline product.
Caption: Experimental Workflow for Hantzsch Synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, -CH₃), ~7.0 (s, 1H, thiazole-H), ~12.5 (br s, 1H, -SH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~15 (CH₃), ~115 (thiazole-CH), ~145 (thiazole-C-CH₃), ~180 (C=S) |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2550 (S-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |
| Mass Spectrometry (EI) | m/z = 131 (M⁺) |
Note: The thiol-thione tautomerism of 2-mercaptothiazoles can influence the spectroscopic data, particularly in the IR and NMR spectra.[12]
Safety and Troubleshooting
Safety Precautions:
-
Chloroacetone: Highly toxic and a potent lachrymator.[11] Always handle in a well-ventilated fume hood with appropriate PPE. In case of exposure, seek immediate medical attention.
-
Ammonium Dithiocarbamate: Can be unstable. Store in a cool, dry place.
-
Acids and Bases: Handle concentrated acids and bases with care.
Potential Pitfalls and Solutions:
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction; impure reagents. | Ensure complete dissolution of reagents; use fresh, high-purity starting materials. Extend reaction time if necessary, monitoring by TLC. |
| Oily Product | Impurities or incomplete drying. | Purify by recrystallization. Ensure the product is thoroughly dried under vacuum. |
| No Precipitation | Product is soluble in the work-up mixture. | Try adding more water or a co-solvent to decrease solubility. If the product is an oil, extract with an organic solvent like ethyl acetate. |
Conclusion
The Hantzsch synthesis provides a reliable and efficient route to this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can successfully synthesize this valuable heterocyclic compound for further applications in drug discovery and materials science. The versatility of the Hantzsch synthesis also opens avenues for the creation of a diverse library of thiazole derivatives by varying the starting α-haloketone and thioamide.[13]
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. ijasret.com [ijasret.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 12. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Methylthiazole-2-thiol via Hantzsch Thiazole Synthesis
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 4-methylthiazole-2-thiol, a crucial heterocyclic building block in medicinal and materials chemistry. The synthesis is achieved through the classic Hantzsch thiazole synthesis, reacting thiourea with chloroacetone.[1][2] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step experimental protocol, critical safety considerations for all reagents, and methods for product isolation and purification. The content is designed for researchers, chemists, and professionals in drug development, providing the necessary technical details and expert insights to ensure a safe and successful synthesis.
Introduction and Scientific Background
Thiazole derivatives are a cornerstone of heterocyclic chemistry, frequently found in the core structures of numerous pharmaceuticals and functional materials.[1][3] this compound, in its tautomeric form as 2-amino-4-methylthiazole, serves as a versatile intermediate for further chemical elaboration.
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[1][4] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[1] In this protocol, we utilize the readily available starting materials chloroacetone (the α-haloketone) and thiourea to produce the target compound. The reaction proceeds through the formation of a thiazolium salt intermediate, which is then neutralized to yield the final product.[5] Understanding the mechanism is key to appreciating the reaction's efficiency and potential side reactions.
Reaction Scheme and Mechanism
The synthesis proceeds via a well-established SN2 and cyclocondensation pathway.
Overall Reaction: Thiourea + Chloroacetone → 2-Amino-4-methylthiazole hydrochloride → 2-Amino-4-methylthiazole (exists in tautomeric equilibrium with this compound)
Mechanistic Breakdown:
The Hantzsch synthesis is a multi-step process that efficiently builds the thiazole ring.[1]
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate.
-
Dehydration: The final step is the acid-catalyzed dehydration (loss of a water molecule) from the cyclic intermediate, which results in the formation of the stable, aromatic 2-amino-4-methylthiazole ring. The product is initially formed as its hydrochloride salt.
The final product, 2-amino-4-methylthiazole, exists in a tautomeric equilibrium with its imino and thiol forms. While often named as the amino tautomer, the thiol form (this compound) is a significant contributor to the equilibrium.
References
Application Note: Quantitative Analysis of 4-Methylthiazole-2-thiol by Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction: The Significance of 4-Methylthiazole-2-thiol Analysis
This compound is a heterocyclic compound containing sulfur and nitrogen, playing a crucial role as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield, efficacy, and safety of the final products. Therefore, a robust and reliable analytical method for the quantification of this compound is essential for quality control in research, development, and manufacturing processes.
Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a powerful technique for this purpose.[2] The inherent volatility of many thiazole derivatives makes them amenable to GC separation, while the Flame Ionization Detector offers high sensitivity towards organic compounds, a wide linear range, and operational robustness.[3] This application note provides a comprehensive, field-proven protocol for the determination of this compound using GC-FID, designed for researchers, scientists, and drug development professionals.
The Analytical Cornerstone: Gas Chromatography-Flame Ionization Detection (GC-FID)
The success of this analytical method hinges on the principles of Gas Chromatography and Flame Ionization Detection. In essence, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases.
The Flame Ionization Detector (FID) is a mass-sensitive detector that is particularly well-suited for the analysis of organic compounds.[4] As the separated components elute from the column, they are introduced into a hydrogen-air flame. The combustion of organic molecules produces ions, which are then collected by an electrode, generating a current that is proportional to the amount of analyte present.[5] This makes the FID an ideal choice for quantitative analysis.[2]
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed, step-by-step methodology for the GC-FID analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): n-Tridecane or another suitable non-interfering hydrocarbon. The use of an internal standard is crucial for achieving high precision and accuracy by correcting for variations in injection volume and detector response.[6]
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC-grade or equivalent). The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.[7]
-
Gases:
-
Carrier Gas: Helium or Nitrogen (99.999% purity)
-
FID Gases: Hydrogen and Air (high purity)
-
Instrumentation
A standard gas chromatograph equipped with a Flame Ionization Detector is required. The following configuration is recommended as a starting point:
-
Gas Chromatograph: Agilent 6850 Series GC System or equivalent.[6]
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column is recommended for the analysis of thiazole compounds. An Agilent DB-5 (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent provides good resolution and peak shape.
Preparation of Standard and Sample Solutions
The following workflow outlines the preparation of calibration standards and samples for analysis.
Caption: Workflow for the preparation of standards and samples for GC analysis.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., n-tridecane) in the chosen solvent.[6]
-
Analyte Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in the solvent to prepare a 1 mg/mL stock solution.[6]
-
Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). To each calibration standard, add a fixed and accurate amount of the internal standard stock solution.[6]
-
Sample Preparation: The sample preparation method will depend on the matrix. For a pure substance or a simple mixture, accurately weigh the sample and dissolve it in a known volume of the solvent. Add the same fixed amount of the internal standard as used in the calibration standards.
GC-FID Instrument Parameters
The following table summarizes the recommended starting parameters for the GC-FID analysis. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Inlet | ||
| Injection Mode | Split (e.g., 50:1) or Splitless | A split injection is suitable for higher concentrations to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume that can be adjusted based on the concentration of the sample. |
| Column | ||
| Carrier Gas | Helium or Nitrogen | Inert gases that do not interfere with the FID signal. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and reproducible retention times.[7] |
| Oven | ||
| Initial Temperature | 80 °C (hold for 2 min) | Allows for proper focusing of the analytes at the head of the column. |
| Temperature Ramp | 10 °C/min to 250 °C | A gradual increase in temperature to ensure good separation of components with different boiling points. |
| Final Temperature | 250 °C (hold for 5 min) | Ensures that all components have eluted from the column before the next injection. |
| Detector (FID) | ||
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. This should be optimized for maximum sensitivity.[7] |
| Air Flow | 300 mL/min | Oxidant for the flame. The ratio of hydrogen to air is critical for detector performance.[7] |
| Makeup Gas (N2 or He) | 25 mL/min | Helps to sweep the column effluent through the detector, improving peak shape and sensitivity.[4] |
Method Validation: Ensuring Trustworthiness and Reliability
A well-validated analytical method is crucial for generating reliable and defensible data.[8] The following parameters, based on the International Council for Harmonisation (ICH) guidelines, should be assessed to validate the GC-FID method for the analysis of this compound.[9]
Caption: Key parameters for the validation of the GC-FID method.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] This is determined by analyzing a series of calibration standards and performing a linear regression analysis of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10] Accuracy is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage. Examples of variations to be tested include changes in the oven temperature ramp rate, carrier gas flow rate, and detector gas flow rates.
Conclusion: A Reliable Tool for Quality Assessment
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using Gas Chromatography-Flame Ionization Detection. By following the detailed experimental procedures and method validation guidelines, researchers, scientists, and drug development professionals can implement a robust and reliable method for quality control and research applications. The inherent sensitivity, wide linear range, and ease of use of GC-FID make it an invaluable tool for ensuring the purity and consistency of this important chemical intermediate.
References
- 1. Synthesis of the thiazole-thiazoline fragment of largazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 3. Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography - Blogs - News [alwsci.com]
- 4. peakscientific.com [peakscientific.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raccefyn.co [raccefyn.co]
- 11. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Leveraging 4-Methylthiazole-2-thiol in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in the design of targeted therapeutics. This guide provides an in-depth exploration of the synthetic utility of a key thiazole building block, 4-methylthiazole-2-thiol , in the generation of potent anticancer agents. We will delve into the rationale behind its use, detailing synthetic protocols for its conversion into versatile intermediates and subsequent elaboration into compounds with demonstrated efficacy against various cancer cell lines. The mechanisms of action, focusing on the inhibition of critical oncogenic pathways such as PI3K/Akt and VEGFR-2 signaling, will be discussed, supported by experimental data and molecular modeling insights. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation cancer therapies.
The Thiazole Moiety in Oncology: A Privileged Scaffold
The thiazole ring system is a recurring motif in a multitude of biologically active compounds, including a number of approved anticancer drugs. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to form key hydrogen bonds and hydrophobic interactions with protein targets, and its metabolic stability. Derivatives of the thiazole nucleus have been shown to exhibit a broad spectrum of pharmacological activities, including the inhibition of protein kinases, induction of apoptosis, and disruption of angiogenesis.[1][2]
This compound represents a readily accessible and highly versatile starting material for the synthesis of a diverse library of thiazole-containing compounds. The thiol group at the 2-position provides a convenient handle for functionalization, allowing for the introduction of various pharmacophoric elements crucial for potent and selective anticancer activity.
Strategic Conversion of this compound to a Key Synthetic Intermediate
A critical step in leveraging this compound for the synthesis of many potent anticancer agents is its conversion to the more reactive intermediate, 2-hydrazinyl-4-methylthiazole . This intermediate serves as a linchpin for the construction of thiazolyl hydrazones, a class of compounds that has demonstrated significant promise as kinase inhibitors and apoptosis inducers.[3][4]
While direct protocols for the hydrazinolysis of this compound are not extensively documented in peer-reviewed literature, a highly analogous and well-established reaction involves the conversion of 2-mercaptobenzothiazole to 2-hydrazinobenzothiazole by refluxing with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution mechanism, with the displacement of the thiol group.
Protocol 1: Synthesis of 2-Hydrazinyl-4-methylthiazole (Proposed)
This protocol is adapted from established procedures for the synthesis of analogous hydrazinobenzothiazoles. Researchers should perform initial small-scale reactions to optimize conditions.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol or an appropriate high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
Self-Validation: The successful synthesis of 2-hydrazinyl-4-methylthiazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the thiol proton signal and the appearance of signals corresponding to the hydrazine protons in the ¹H NMR spectrum are indicative of a successful reaction.
Synthesis of Thiazolyl Hydrazone-Based Anticancer Agents
With the key intermediate, 2-hydrazinyl-4-methylthiazole, in hand, a diverse array of potent anticancer agents can be synthesized through condensation with various aldehydes and ketones. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aldehydic or ketonic partner.
Thiazole-Based Akt Inhibitors for Non-Small Cell Lung Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). Thiazolyl hydrazones have emerged as a promising class of Akt inhibitors.[1][3]
This protocol is based on the synthesis of compounds with demonstrated potent Akt inhibitory activity and cytotoxicity against A549 human lung adenocarcinoma cells.[3]
Materials:
-
2-Hydrazinyl-4-methylthiazole (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-(4-cyanophenoxy)benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-hydrazinyl-4-methylthiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Data Presentation: Anticancer Activity of Thiazole-Based Akt Inhibitors
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - | [5] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - | [5] |
| Thiazolyl Hydrazone 2j | A549 (Lung) | 3.93 ± 0.06 | Cisplatin | 3.90 ± 0.10 | [3] |
| Thiazolyl Hydrazone 2k | A549 (Lung) | 1.43 ± 0.12 | Cisplatin | 3.90 ± 0.10 | [3] |
| Thiazolyl Hydrazone 2l | A549 (Lung) | 1.75 ± 0.07 | Cisplatin | 3.90 ± 0.10 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Visualization: Synthetic Workflow for Thiazole-Based Akt Inhibitors
Caption: Synthetic pathway from this compound to a thiazolyl hydrazone Akt inhibitor.
Thiazole-Based VEGFR-2 Inhibitors for Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Thiazole derivatives have been identified as potent VEGFR-2 inhibitors.[6][7]
This protocol outlines the synthesis of a thiazole derivative with demonstrated VEGFR-2 inhibitory activity.[7]
Materials:
-
2-Hydrazinyl-4-methylthiazole (from Protocol 1)
-
Substituted α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
Ethanol
-
Triethylamine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4-methylthiazole (1 equivalent) in ethanol.
-
Add the substituted α-haloketone (1 equivalent) to the solution.
-
Add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
The product may precipitate and can be collected by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Data Presentation: In Vitro Activity of a Thiazole-Based VEGFR-2 Inhibitor
| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound III | VEGFR-2 | 51.09 | - | - | [7] |
| Sorafenib (Reference) | VEGFR-2 | 51.41 | - | - | [7] |
Compound III possesses a 4-chlorophenylthiazole ring.
Visualization: PI3K/Akt Signaling Pathway and Inhibition
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of thiazole-based agents.
Mechanism of Action: Induction of Apoptosis
Beyond kinase inhibition, a significant mechanism through which thiazole-based anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Many of the synthesized compounds have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.
Flow cytometry analysis is a key technique to quantify apoptosis. Cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
Data Presentation: Apoptosis Induction by a Thiazole-Based Akt Inhibitor
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| Control (C6 cells) | - | - | - | [5] |
| Compound 6 | - | - | 32.8 | [5] |
| Cisplatin | - | - | 28.8 | [5] |
These data indicate that the thiazole-based compound is more effective at inducing apoptosis in C6 glioma cells than the standard chemotherapeutic agent, cisplatin.[5]
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide range of thiazole-containing compounds with potent anticancer activity. The protocols and data presented in this guide highlight the potential of this scaffold in the development of targeted therapies against critical oncogenic pathways. The straightforward synthetic routes allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy and minimize off-target effects.
Future research in this area should focus on expanding the diversity of the synthesized libraries, exploring novel molecular targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The integration of computational modeling with synthetic chemistry will continue to be instrumental in the rational design of the next generation of thiazole-based anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylthiazole-2-thiol in the Development of Novel Antimicrobial Compounds
Introduction: The Strategic Advantage of the 4-Methylthiazole-2-thiol Scaffold in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1] Heterocyclic compounds, particularly those containing thiazole moieties, form the backbone of numerous clinically significant drugs and are a fertile ground for the discovery of new antimicrobial leads.[2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry, prized for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of This compound as a versatile starting material for the synthesis of novel antimicrobial compounds. The strategic inclusion of a methyl group at the 4-position and a reactive thiol group at the 2-position of the thiazole ring offers distinct advantages for chemical modification and optimization of biological activity. The thiol group, in particular, serves as an excellent nucleophilic handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[6]
These notes will elucidate the rationale behind using this scaffold, provide detailed, field-proven protocols for the synthesis of derivative libraries, and outline standardized methods for their antimicrobial evaluation and preliminary safety assessment.
Core Principles: Why this compound is a Promising Starting Point
The utility of this compound in antimicrobial drug discovery is rooted in several key chemical and structural features:
-
Reactive Thiol Group: The exocyclic thiol group at the C2 position is readily deprotonated to form a thiolate anion, a potent nucleophile. This facilitates S-alkylation and S-acylation reactions, enabling the facile introduction of a wide array of side chains and pharmacophores. This chemical tractability is paramount for generating diverse chemical libraries for screening.
-
Modulation of Physicochemical Properties: Modifications at the thiol position can be used to fine-tune critical drug-like properties such as lipophilicity, solubility, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic moieties can improve cell membrane permeability.
-
Bioisosteric Potential: The thiazole ring is a bioisostere of other aromatic systems, allowing it to interact with biological targets in a similar fashion. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to target binding affinity.
-
Proven Antimicrobial Pharmacophore: The thiazole nucleus is present in numerous compounds with established antimicrobial activity. By using this compound as a core, researchers are building upon a scaffold with a known propensity for biological activity, increasing the probability of discovering potent antimicrobial agents.[7]
Synthetic Strategy: From Scaffold to Candidate Compound
The primary synthetic route for derivatizing this compound involves the S-alkylation with various electrophiles. This approach allows for the creation of a library of compounds with diverse functionalities, which is essential for exploring the structure-activity relationship.
Diagram 1: General Synthetic Workflow
Caption: Workflow from synthesis of this compound derivatives to lead compound identification.
Protocol 1: General Procedure for the Synthesis of S-Substituted this compound Derivatives
This protocol describes a general method for the S-alkylation of this compound with a suitable electrophile. The reaction is based on the nucleophilic substitution of a halide by the thiolate anion of this compound.[6]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Electrophile (e.g., benzyl bromide, 2-chloro-N-phenylacetamide, etc.)
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and solvent system (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone (20-30 mL per gram of thiol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate salt. To this suspension, add the desired electrophile (1.1 eq) either neat or as a solution in a small amount of anhydrous acetone.
-
Reaction Monitoring: The reaction progress should be monitored by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The formation of a new, less polar spot indicates product formation. The reaction can be stirred at room temperature or gently heated under reflux if required to drive it to completion.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), filter the reaction mixture to remove the potassium carbonate and any other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Evaluation: A Step-by-Step Approach
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. A tiered screening approach is recommended, starting with a qualitative primary screen followed by quantitative determination of potency.
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plates.
Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of antimicrobial drug development is ensuring that the compounds are selective for microbial cells over host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is therefore essential.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the antimicrobial and cytotoxicity assays should be systematically analyzed to identify promising lead compounds and to understand the structure-activity relationship.
Table 1: Example Data Summary for a Series of S-Substituted this compound Derivatives
| Compound ID | R-Group on Sulfur | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) (IC₅₀ / MIC vs S. aureus) |
| Parent | H | >128 | >128 | >100 | - |
| 1a | Benzyl | 32 | 64 | 85 | 2.6 |
| 1b | 4-Chlorobenzyl | 8 | 16 | 75 | 9.4 |
| 1c | 2-Naphthylmethyl | 16 | 32 | 90 | 5.6 |
| 1d | 2-Phenoxyethyl | 64 | 128 | >100 | >1.5 |
Analysis:
-
Activity: The parent compound, this compound, is inactive. S-substitution is crucial for antimicrobial activity.
-
SAR: The introduction of a 4-chlorobenzyl group (Compound 1b ) resulted in the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that an electron-withdrawing group on the aromatic ring enhances activity.
-
Selectivity: Compound 1b also displays the highest selectivity index (SI), which is a measure of the compound's therapeutic window (cytotoxicity vs. antimicrobial activity). A higher SI is desirable.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel antimicrobial agents. Its reactive thiol group allows for the straightforward synthesis of diverse libraries of compounds. The protocols outlined in this document provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these derivatives.
Future work should focus on expanding the diversity of the synthesized library by employing a wider range of electrophiles and exploring further modifications on the thiazole ring. Promising lead compounds with high potency and selectivity should be subjected to further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and more comprehensive toxicological profiling.
References
- 1. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity [ouci.dntb.gov.ua]
- 2. kuey.net [kuey.net]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the Purity Assessment of 4-Methylthiazole-2-thiol
Introduction
4-Methylthiazole-2-thiol (CAS Nos. 5685-06-3, 4498-39-9) is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds and specialty chemicals.[1][2][3] Its structural integrity and purity are paramount to ensure the safety, efficacy, and quality of the final products. This comprehensive guide provides a suite of robust analytical techniques for the stringent purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are structured to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
A critical chemical characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from 13C NMR studies on related 4-thiazoline-2-thiones, strongly indicates that the thione form is the predominant tautomer in solution.[9] This is a crucial consideration in the interpretation of analytical data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NS₂ | |
| Molecular Weight | 131.22 g/mol | [10] |
| CAS Number | 5685-06-3 (thione form) | [10] |
| 4498-39-9 (deprecated) | [11][12] | |
| Appearance | Solid | [13] |
| Melting Point | 78-82 °C | |
| Boiling Point | ~234 °C (estimated) | [14] |
| Tautomerism | Exists in thiol-thione equilibrium, with the thione form predominating. |
I. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective for separating the main component from its potential impurities.[15][16][17]
Causality Behind Experimental Choices
The selection of a C18 column is based on its wide applicability and excellent resolving power for moderately polar compounds like this compound. The mobile phase, a combination of acetonitrile and a phosphate buffer, provides good peak shape and resolution. Acetonitrile is chosen for its low UV cutoff and miscibility with aqueous buffers. The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times. UV detection at 275 nm is selected based on the expected UV absorbance of the thiazole chromophore, providing high sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent mixture.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
-
Analysis and Purity Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Caption: HPLC analysis workflow for this compound.
II. Volatile Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents or by-products from its synthesis.[18][19][20][21]
Causality Behind Experimental Choices
A low-polarity capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is chosen for its inertness and ability to separate a wide range of volatile compounds. The temperature programming allows for the efficient elution of both highly volatile and less volatile impurities. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Materials:
-
This compound sample
-
Dichloromethane (GC grade or equivalent)
-
Helium (carrier gas, 99.999% purity)
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane to obtain a solution of 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by the area percentage method in the TIC, or by using certified reference standards for specific impurities if available.
-
Caption: GC-MS workflow for volatile impurity profiling.
III. Structural Confirmation and Purity Verification: Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for detecting impurities that may not be amenable to chromatographic analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR should be employed.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm. The expected chemical shifts are based on the thione tautomer, which is predicted to be the major form in solution.[9]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Expected Chemical Shifts (δ, ppm):
-
~2.4 ppm (singlet, 3H): Methyl protons (-CH₃)
-
~6.5 ppm (singlet, 1H): Vinyl proton on the thiazole ring (=CH-)
-
~12-14 ppm (broad singlet, 1H): N-H proton of the thione tautomer. This peak may be broad and its position can be concentration and temperature-dependent.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~17 ppm: Methyl carbon (-CH₃)
-
~110 ppm: Vinyl carbon (=CH-)
-
~145 ppm: Quaternary carbon of the thiazole ring (-C(CH₃)=)
-
~188 ppm: Thiocarbonyl carbon (C=S). This downfield shift is highly characteristic of the thione tautomer.[9]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and confirming the overall structure of the molecule.[22][23][24]
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation. The characteristic absorption bands are indicative of the key functional groups present in the thione tautomer of this compound.
FTIR-ATR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
IV. Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)
DSC is a valuable tool for determining the melting point and assessing the purity of crystalline solids.[26][27] For a pure compound, a sharp melting endotherm is expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.
Causality Behind Experimental Choices
A linear heating rate of 10 °C/min under an inert nitrogen atmosphere is a standard condition for DSC analysis that provides a good balance between resolution and analysis time. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.
Experimental Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter with a refrigerated cooling system.
Materials:
-
This compound sample
-
Aluminum DSC pans and lids
-
Nitrogen gas (high purity)
DSC Conditions:
| Parameter | Condition |
| Sample Weight | 2-5 mg |
| Pan Type | Crimped aluminum pan |
| Purge Gas | Nitrogen at 50 mL/min |
| Temperature Program | Heat from 25 °C to 120 °C at 10 °C/min |
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it with a lid.
-
Prepare an empty sealed pan as a reference.
-
-
Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Run the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
A sharp endotherm with an onset temperature in the range of 78-82 °C is indicative of high purity.
-
Peak broadening or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.
-
Caption: DSC workflow for thermal analysis.
V. Method Validation
All analytical methods used for purity assessment in a regulated environment must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4][5][6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive suite of analytical techniques detailed in this guide provides a robust framework for the thorough purity assessment of this compound. The integration of chromatographic, spectroscopic, and thermal analysis methods ensures a multi-faceted evaluation, covering potential organic and inorganic impurities, residual solvents, and isomeric forms. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of reliable and defensible data, which is critical for quality control and regulatory compliance in the pharmaceutical and chemical industries.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 4498-39-9 [chemicalbook.com]
- 12. 4498-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 10-520889 - this compound | 5685-06-3 [cymitquimica.com]
- 14. 2-acetyl-4-methyl thiazole, 7533-07-5 [thegoodscentscompany.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 21. scirp.org [scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. uanlch.vscht.cz [uanlch.vscht.cz]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylthiazole-2-thiol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-methylthiazole-2-thiol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and purity. The information herein is grounded in established chemical principles and supported by authoritative references.
I. Overview of this compound Synthesis
The primary and most efficient route for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This method involves the condensation reaction between chloroacetone and ammonium dithiocarbamate. The reaction proceeds via nucleophilic attack of the sulfur atom from the dithiocarbamate onto the alpha-halocarbonyl carbon of chloroacetone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
The overall reaction is as follows:
Chloroacetone + Ammonium Dithiocarbamate → this compound + Ammonium Chloride + Water
This synthesis is valued for its relatively high yields and straightforward procedure. However, like any chemical transformation, it is susceptible to various issues that can lead to diminished yields and the formation of impurities. This guide will address these potential challenges and provide practical solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than the reported 82%. What are the likely causes?
Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity and Stability of Reactants:
-
Chloroacetone: This reactant is a lachrymator and is sensitive to light and heat, which can cause it to degrade or polymerize.[1][2][3][4][5] Always use freshly distilled or commercially available stabilized chloroacetone. Ensure it is stored in a cool, dark place.
-
Ammonium Dithiocarbamate: This reagent can decompose over time, especially if exposed to moisture or air. Use a fresh batch or ensure it has been stored in a desiccator.
-
-
Reaction pH: The pH of the reaction mixture is critical. An initial acidic pH (around 2-3) is reported to be optimal for the initial condensation.[4] After the reaction is complete, the pH must be carefully adjusted to the alkaline range (8-9) to neutralize the ammonium chloride byproduct and facilitate the extraction of the product.[4]
-
Temperature Control: The reaction is exothermic. Maintaining the temperature between 40-45°C is essential.[4] Higher temperatures can lead to the formation of side products and decomposition of the desired product.
-
Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of the reactants and heat distribution.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
The formation of tar is a common issue in Hantzsch-type syntheses, often due to polymerization or side reactions of the starting materials.
-
Cause: This is often a result of localized overheating or incorrect pH. Chloroacetone, in particular, is prone to self-condensation and polymerization under basic conditions or at elevated temperatures.
-
Prevention:
-
Maintain the reaction temperature strictly within the recommended range (40-45°C).
-
Ensure the initial pH is acidic to favor the desired reaction pathway.
-
Add the chloroacetone dropwise to the ammonium dithiocarbamate solution to control the exothermic reaction.
-
Vigorous stirring is crucial to prevent localized "hot spots."
-
Q3: My final product is an oil, but the literature suggests it should be a solid. What should I do?
This compound can exist as a colorless oil or a low-melting solid.[4] The physical state depends on its purity.
-
Purification: The presence of impurities can lower the melting point and prevent crystallization. Proper purification is key.
-
Extraction: Thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is the first step to separate the product from the aqueous reaction mixture.[4]
-
Distillation: Vacuum distillation is an effective method for purifying the final product.[4]
-
Recrystallization: If the distilled product is still an oil, attempting recrystallization from a non-polar solvent at low temperatures may induce crystallization.
-
Q4: What are the potential side products in this reaction?
While the reaction is generally clean, some side products can form:
-
2-Amino-4-methylthiazole: If the ammonium dithiocarbamate decomposes to form thiourea, a competing reaction with chloroacetone can produce 2-amino-4-methylthiazole.
-
Polymeric materials: As mentioned, self-condensation of chloroacetone can lead to polymeric byproducts.
The formation of these can be minimized by using high-purity reagents and maintaining strict control over the reaction conditions.
III. Detailed Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from the procedure described in patent CN104557902A.[4]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Chloroacetone | 92.52 | 74.0 g | 0.8 |
| Ammonium Dithiocarbamate | 110.20 | 132.0 g | 1.2 |
| Water | 18.02 | 250 mL | - |
| Dilute Hydrochloric Acid | - | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 200 mL of water and the chloroacetone (74.0 g, 0.8 mol).
-
Adjust the pH of the mixture to 2 with dilute hydrochloric acid.
-
Cool the mixture to 40°C in a water bath.
-
In a separate beaker, dissolve the ammonium dithiocarbamate (132 g, 1.2 mol) in 50 mL of water.
-
Slowly add the ammonium dithiocarbamate solution to the chloroacetone mixture via the dropping funnel over a period of 30 minutes, while maintaining the reaction temperature at 40-45°C with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 40-45°C for 5 hours.
-
Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to 9 with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a colorless oil.
-
Purify the crude product by vacuum distillation to yield pure this compound. The expected yield is approximately 86.0 g (82%).
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
B. Safety Precautions
-
Chloroacetone: Highly toxic, flammable, and a lachrymator.[1][2][3][4][5] It can cause severe burns to the skin and eyes. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ammonium Dithiocarbamate: Harmful if swallowed and causes skin and eye irritation.[6] Avoid inhalation of dust.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
IV. Characterization of this compound
-
Appearance: Colorless oil or low-melting solid.
-
Molecular Formula: C₄H₅NS₂
-
Molecular Weight: 131.22 g/mol
-
¹H NMR (CDCl₃): δ (ppm) ~2.3 (s, 3H, CH₃), ~6.5 (s, 1H, CH), ~12.0 (br s, 1H, SH). Note: The thiol proton chemical shift can be variable and may exchange with D₂O.
-
¹³C NMR (CDCl₃): δ (ppm) ~15 (CH₃), ~110 (C5), ~145 (C4), ~180 (C2).
-
IR (KBr, cm⁻¹): ~3100 (N-H stretch, thione tautomer), ~2550 (S-H stretch, thiol tautomer, often weak), ~1600 (C=N stretch), ~1500 (C=C stretch).
V. References
-
Material Safety Data Sheet for Chloroacetone. (URL: Provided upon request)
-
Safety Data Sheet for Ammonium dithiocarbamate. (URL: Provided upon request)
-
TCI Chemicals Safety Data Sheet for Chloroacetone. (URL: Provided upon request)
-
Thermo Fisher Scientific Safety Data Sheet for Chloroacetone. (URL: Provided upon request)
-
Material Safety Data Sheet for Ammonium pyrrolidine dithiocarbamate. (URL: Provided upon request)
-
CN104557902A - New method for preparing thiabendazole. (URL: --INVALID-LINK--)
-
Synquest Labs Safety Data Sheet for Chloroacetone. (URL: Provided upon request)
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104557902A - New method for preparing thiabendazole - Google Patents [patents.google.com]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]
Common side products in the synthesis of 4-METHYLTHIAZOLE-2-THIOL
Technical Support Center: Synthesis of 4-Methylthiazole-2-thiol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. This typically involves the reaction of chloroacetone with a thiourea derivative, in this case, ammonium dithiocarbamate[1]. This one-pot synthesis is often favored for its straightforward procedure and relatively good yields.
Q2: I'm observing a significant amount of a crystalline, insoluble side product in my reaction mixture. What could it be?
If you are using the common synthesis route involving chloroacetone and ammonium dithiocarbamate, the most likely side product is 2-imino-4-methyl-1,3-dithiolane. This compound arises from an alternative cyclization pathway of the reaction intermediates.
Q3: My final product has a persistent reddish or tar-like discoloration, even after initial purification. What causes this?
The discoloration is often due to the formation of polymeric or degradation byproducts. This can be exacerbated by elevated reaction temperatures, prolonged reaction times, or the presence of impurities in the starting materials, particularly the chloroacetone. Chloroacetone is known to be unstable and can undergo self-condensation or polymerization, leading to colored impurities.
Troubleshooting Guide: Side Product Formation and Mitigation
Issue 1: Formation of 2-Imino-4-methyl-1,3-dithiolane
Root Cause Analysis:
The formation of the desired this compound and the common side product, 2-imino-4-methyl-1,3-dithiolane, are competing reaction pathways. The reaction proceeds through a common intermediate, which can undergo two different intramolecular cyclizations. The reaction pathway is highly dependent on the reaction conditions.
Mitigation Strategies:
-
Temperature Control: Maintaining a lower reaction temperature generally favors the formation of the desired thiazole. Running the reaction at or below room temperature, especially during the initial addition of reactants, can significantly suppress the formation of the dithiolane side product.
-
pH Adjustment: The pH of the reaction medium plays a crucial role. A slightly acidic to neutral pH is generally more favorable for the thiazole ring formation. If the reaction becomes too basic, it can promote the competing cyclization.
-
Order of Addition: Slowly adding the chloroacetone to the solution of ammonium dithiocarbamate can help to maintain a low concentration of the electrophile, which can favor the desired reaction pathway.
Corrective Actions (Purification):
If a significant amount of the dithiolane side product has formed, it can often be removed by fractional crystallization. The two compounds typically exhibit different solubilities in common organic solvents. Experimenting with solvent systems like ethanol/water or isopropanol may allow for the selective crystallization of either the product or the side product.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-25 °C (initial), then gentle reflux if necessary | Lower temperatures favor the kinetic product (thiazole). |
| pH | 5-7 | Suppresses alternative cyclization pathways. |
| Reactant Ratio | Slight excess of ammonium dithiocarbamate | Ensures complete consumption of the chloroacetone. |
Issue 2: Polymeric and Colored Impurities
Root Cause Analysis:
As mentioned, chloroacetone is susceptible to self-condensation and polymerization, especially in the presence of heat or impurities. These side reactions produce a complex mixture of byproducts that can be difficult to remove and often result in a discolored product.
Mitigation Strategies:
-
Purity of Chloroacetone: Use freshly distilled chloroacetone for the best results. Commercial chloroacetone can contain stabilizers or degradation products that can interfere with the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions and degradation of the product.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to color formation.
Corrective Actions (Purification):
-
Charcoal Treatment: If your product is discolored, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove many colored impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from both the dithiolane side product and polymeric impurities. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
Experimental Workflow and Diagrams
General Synthesis Protocol for this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ammonium dithiocarbamate in a suitable solvent (e.g., water or ethanol). Cool the flask in an ice bath.
-
Addition of Chloroacetone: Slowly add freshly distilled chloroacetone dropwise to the cooled solution of ammonium dithiocarbamate over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification: The crude product can be purified by recrystallization, charcoal treatment, or column chromatography as needed.
Reaction Mechanism and Side Product Formation
Caption: Competing reaction pathways in the synthesis of this compound.
References
Purification of 4-METHYLTHIAZOLE-2-THIOL by column chromatography
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-methylthiazole-2-thiol via column chromatography. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Understanding this compound: Key Properties
Before embarking on purification, a clear understanding of the physicochemical properties of this compound is paramount. These characteristics directly influence its behavior on a chromatographic column.
| Property | Value | Source |
| Molecular Formula | C₄H₅NS₂ | [1][2][3] |
| Molecular Weight | 131.22 g/mol | [1][3] |
| Appearance | Solid; may appear as a brown powder | [4][5] |
| Structure | Thiol-Thione Tautomerism | [6] |
| Polarity | Considered a polar compound | [7][8] |
The presence of nitrogen and sulfur heteroatoms, along with the thiol/thione group, imparts significant polarity to the molecule. It exists as a tautomeric mixture of the thiol and thione forms, which can influence its interactions with the stationary phase.
Core Experimental Protocol: Flash Column Chromatography
This section details a standard, step-by-step methodology for the purification of this compound.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The foundation of a successful column separation is meticulous TLC analysis. The goal is to identify a solvent system where the target compound, this compound, has an optimal retention factor (Rƒ).
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plate: Test various mobile phase systems. Start with a moderately polar system and adjust as needed. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Analyze the Rƒ: Visualize the spots under UV light (254 nm). The ideal solvent system will give this compound an Rƒ value between 0.2 and 0.4.[9][10] This range ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring an excessive volume of solvent for elution.[10]
Suggested Starting Solvent Systems for TLC Analysis
| System No. | Non-Polar Solvent | Polar Solvent | Ratio (v/v) | Notes |
| 1 | Hexanes | Ethyl Acetate | 7:3 | A good starting point for many moderately polar compounds. |
| 2 | Hexanes | Ethyl Acetate | 1:1 | Increase polarity if Rƒ is too low in System 1.[11] |
| 3 | Dichloromethane | Methanol | 9.5:0.5 | For more polar compounds that don't move in hexane/EtOAc.[12] |
| 4 | Chloroform | Ethanol | 7:3 | An alternative polar system.[12] |
Step 2: Column Packing and Sample Loading
Proper column packing is critical to prevent cracking of the stationary phase and ensure even band migration.
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material being purified.
-
Prepare Silica Slurry: Create a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack the Column: Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.
-
Equilibrate: Run several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Load the Sample: The sample can be loaded using one of two methods:
-
Wet Loading: Dissolve the crude material in the minimum amount of mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[13]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of the column bed. This method often results in sharper bands and better separation.[13]
-
Step 3: Elution and Fraction Collection
-
Begin Elution: Start eluting with the mobile phase determined by TLC analysis.
-
Gradient Elution (Optional): If separating compounds with a wide range of polarities, a gradient elution (gradually increasing the proportion of the polar solvent) can be employed.
-
Collect Fractions: Collect the eluent in a series of test tubes or vials.
-
Monitor the Separation: Use TLC to analyze the collected fractions and identify which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is stuck at the baseline on the TLC plate, even with 100% ethyl acetate. How do I get it to move?
Answer: This is a classic sign that this compound, or impurities, are highly polar and are adsorbing very strongly to the acidic silica gel.[7] To overcome this, you must increase the eluting power of your mobile phase.
-
Solution 1: Add a Stronger Polar Solvent: Introduce a more polar solvent like methanol into your mobile phase. A system of 1-10% methanol in dichloromethane is a powerful eluent for polar compounds.[7]
-
Solution 2: Use a Basic Modifier: The thiazole nitrogen and the thiol group can have acidic or basic character, leading to strong interactions with silica's silanol groups. Adding a small amount of a basic modifier can disrupt these interactions. Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your dichloromethane mobile phase.[7] Triethylamine (0.5-1%) can also be used.
Question 2: The separation of my target compound from an impurity is poor, even though their Rƒ values are different on TLC. All my fractions are mixed.
Answer: This frustrating issue can arise from several sources. The most common explanations are experimental technique or on-column compound degradation.
-
Explanation 1: Column Overloading: You may have loaded too much crude material onto the column. This leads to broad, overlapping bands that are impossible to separate. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Explanation 2: On-Column Degradation: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[7] What appears as two spots on a quickly-run TLC plate may be an equilibrium between your product and a degradation product that occurs continuously as the sample travels down the column.
-
Troubleshooting Step: Perform a 2D TLC. Run a TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing off the diagonal.[7]
-
-
Solution: If degradation is confirmed, you must change the stationary phase. Consider using deactivated (less acidic) silica gel, or switch to neutral alumina or Florisil.[7]
Question 3: My compound is streaking badly on the TLC plate and the column bands are tailing. What's wrong?
Answer: Streaking or "tailing" is often caused by the acidic nature of silica gel interacting with polar functional groups in your molecule. It can also be a sign of poor solubility in the mobile phase.
-
Solution 1: Add a Modifier: As with Question 1, the interaction between your compound and the silica needs to be moderated.
-
If your compound is basic, add a small amount of triethylamine or ammonium hydroxide to the mobile phase.
-
If your compound is acidic, add a small amount of acetic acid or formic acid. This ensures the compound is in a single protonation state, leading to sharper bands.
-
-
Solution 2: Change the Solvent System: Find a solvent system that better solubilizes your compound. Even if the Rƒ is acceptable, poor solubility will lead to tailing.[7]
Question 4: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
Answer: There are a few possibilities, ranging from simple error to compound instability.
-
Possibility 1: Irreversible Adsorption/Decomposition: The compound may have completely degraded on the column or is so strongly adsorbed that it will not elute.[7] Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing to see if the spot disappears or changes.[7]
-
Possibility 2: Eluted in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted immediately with the first fractions (the solvent front).[7] Always collect and check the very first fractions coming off the column.
-
Possibility 3: Dilute Fractions: The fractions may be too dilute to see by TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[7]
Visual Workflow and Logic Diagrams
To further clarify the process, the following diagrams illustrate the standard workflow and a logical approach to troubleshooting.
Caption: Standard workflow for column chromatography purification.
Caption: A logical flow for troubleshooting common chromatography issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. 10-520889 - this compound | 5685-06-3 [cymitquimica.com]
- 5. This compound CAS:4498-39-9, CasNo.4498-39-9 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 6. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming low conversion rates in 4-METHYLTHIAZOLE-2-THIOL reactions
Welcome to the technical support center for 4-methylthiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges associated with this versatile heterocyclic building block. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common pitfalls, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Duality of this compound
This compound is a valuable reagent, but its reactivity is nuanced by its existence in a thione-thiol tautomeric equilibrium. The thiol form possesses the reactive -SH group, which, upon deprotonation, becomes a potent sulfur-centered nucleophile. However, the thione tautomer is often the more stable form in the solid state and in certain solvents[1][2]. Understanding and controlling this equilibrium is paramount to achieving high conversion rates in nucleophilic substitution reactions, most commonly S-alkylation.
This guide is structured into a direct troubleshooting section for immediate problem-solving and a broader FAQ section for foundational knowledge.
Troubleshooting Guide: From Low Conversion to Success
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: My S-alkylation reaction with this compound has a very low conversion rate. What are the primary causes?
Low conversion in S-alkylation reactions is typically rooted in one of four key areas: inefficient generation of the nucleophile, suboptimal reaction conditions, competing side reactions, or reagent instability.
A. Inefficient Nucleophile Generation: The active nucleophile is the thiolate anion, not the neutral thiol. Incomplete deprotonation is a common culprit.
-
Causality: The pKa of the thiol proton must be considered when selecting a base. A base that is too weak will not fully deprotonate the thiol, leading to a low concentration of the active nucleophile and thus a slow reaction rate.
-
Solution:
-
Base Selection: Employ a base with a pKa significantly higher than that of the thiol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU).
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation, accounting for any potential moisture in the reagents or solvent.
-
B. Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing reagents and intermediates, directly impacting nucleophilicity.[3][4]
-
Causality: For Sₙ2 reactions like S-alkylation, polar aprotic solvents are superior. Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bonding "cage" around the thiolate anion, stabilizing it and reducing its nucleophilicity.[3][5] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) solvate the cation but leave the anion relatively "bare" and highly reactive.[3][4]
-
Solution: Switch from protic to polar aprotic solvents. See the table below for a comparison.
| Solvent Class | Examples | Effect on Thiolate Nucleophilicity | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High (Anion is poorly solvated) | Highly Recommended |
| Polar Protic | Water, Ethanol, Methanol | Low (Anion is stabilized by H-bonding) | Use with caution; may require stronger base/higher temp |
| Non-Polar | Toluene, Hexane | Very Low (Poor solubility of salts) | Not Recommended |
C. Competing Side Reactions: The thiazole ring contains other potential reaction sites.
-
Causality: Besides the desired S-alkylation, N-alkylation at the ring nitrogen can occur, especially under harsh conditions or with highly reactive alkylating agents. This leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature before heating).
-
Controlled Addition: Add the alkylating agent slowly (dropwise) to the solution of the pre-formed thiolate. This keeps the concentration of the electrophile low, favoring the more nucleophilic sulfur anion over the less nucleophilic ring nitrogen.
-
Below is a workflow to diagnose these issues systematically.
Caption: Troubleshooting workflow for low conversion rates.
Q2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
The formation of a disulfide dimer (R-S-S-R) is a classic sign of oxidative side reactions.
-
Causality: The thiolate anion is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation dimerizes two thiolate molecules to form a disulfide bond, consuming your nucleophile and reducing the yield.[6]
-
Prevention Strategies:
-
Inert Atmosphere: This is the most critical step. Rigorously exclude oxygen by running the reaction under an inert atmosphere of dry nitrogen or argon.[6]
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[7]
-
Reducing Agents: In some cases, adding a small amount of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help maintain a reducing environment, though this should be tested for compatibility with your specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of thione-thiol tautomerism in the reactivity of this compound?
The tautomerism is central to its function. The molecule exists as an equilibrium between the thione (C=S) and thiol (-SH) forms. While the thione form may be more stable, the reaction proceeds through the thiol tautomer. A base selectively deprotonates the acidic thiol, shifting the equilibrium towards the thiol form and generating the highly nucleophilic thiolate anion required for reactions like S-alkylation.
Caption: Tautomerism and activation of this compound.
Note: A placeholder image is used for the thiolate anion structure as a direct chemical drawing tool is not available.
Q2: How should I properly store and handle this compound?
Given its sensitivity to oxidation, proper storage is crucial.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Handling: When weighing and transferring the reagent, do so quickly to minimize exposure to air. For reactions sensitive to oxidation, handle the solid in a glovebox.
Q3: What are the best analytical methods to monitor my reaction's progress?
Monitoring the reaction is key to determining the optimal reaction time and identifying issues early.
-
Thin-Layer Chromatography (TLC): A quick and easy method. The product, being more nonpolar than the starting thiol, should have a higher Rf value. Use a UV lamp to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. It allows you to monitor the disappearance of starting materials and the appearance of the product. Crucially, it can also help identify the masses of any side products (e.g., disulfide or N-alkylated isomer), which is invaluable for troubleshooting.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on a crude sample to determine the conversion rate by integrating the peaks corresponding to the product and starting material.
Appendix: Optimized Protocol for S-Alkylation
This protocol provides a robust starting point for the S-alkylation of this compound with a generic alkyl bromide.
Protocol: Synthesis of S-Alkyl-4-methylthiazole
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent & Base Addition: Add anhydrous, degassed DMF (to make a 0.2 M solution) via syringe. Add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.
-
Thiolate Formation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add the alkyl bromide (1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress every hour by TLC or LC-MS.[10] If the reaction is slow, gently heat to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Co-distillation of 4-Methylthiazole-2-thiol
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the purification of 4-methylthiazole-2-thiol. This resource is designed for researchers, chemists, and drug development professionals encountering challenges during the co-distillation of this compound with various impurities. As a molecule of significant interest in medicinal chemistry, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights to diagnose and resolve common distillation issues, ensuring the integrity of your experimental outcomes.
Foundational Knowledge: Understanding Your System
Before initiating any purification, a thorough understanding of the target molecule and potential contaminants is crucial. This section addresses the essential preliminary questions.
Q: What are the key chemical properties of this compound I should be aware of before distillation?
A: Understanding the physicochemical properties of this compound is the first step in designing a successful purification strategy. Its structure contains a thiol group, which is prone to oxidation, and it possesses a relatively high boiling point, making it susceptible to thermal degradation.
Key Properties of this compound
| Property | Value | Significance for Distillation |
|---|---|---|
| Molecular Formula | C₄H₅NS₂[3][4] | Basic structural information. |
| Molecular Weight | 131.22 g/mol [3][4][5] | Influences volatility. |
| Boiling Point | 203.4°C @ 760 mmHg[3] | High temperature suggests thermal instability. Vacuum distillation is strongly recommended. [6] |
| Appearance | Solid[7] | The compound must be melted before distillation can begin. The distillation apparatus must be heated to prevent solidification in the column or condenser. |
| Thiol Group (-SH) | Present | Highly susceptible to oxidation, especially at elevated temperatures, which can form disulfide impurities (R-S-S-R).[8] Distillation under an inert atmosphere is critical. |
| Tautomerism | Exists in equilibrium with its thione tautomer (4-methyl-1,3-thiazole-2(3H)-thione).[5] | This generally does not interfere with distillation but is a key structural feature. |
Q: What are the common impurities associated with this compound synthesis?
A: Impurities typically originate from three sources: unreacted starting materials, byproducts from side reactions, or degradation products formed during the reaction or workup. The common Hantzsch thiazole synthesis often reacts a halo-ketone with a thioamide (like thiourea), which can lead to specific impurities.[9][10]
-
Unreacted Starting Materials: Such as chloroacetone or thiourea.[11] These usually have very different boiling points and are easily removed.
-
Reaction Byproducts: Isomeric variants (e.g., 5-methylthiazole-2-thiol) or products from self-condensation of starting materials.
-
Oxidation Products: The most common impurity is the corresponding disulfide, 2,2'-dithiobis(4-methylthiazole), formed by the oxidation of the thiol group. This is a significant issue, especially when handling the material in the presence of air and heat.[8]
-
Decomposition Products: At high temperatures, ring-opening or fragmentation of the thiazole ring can occur.[12][13]
Core Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the co-distillation process in a question-and-answer format.
Issue Cluster 1: Poor Separation & Persistent Impurities
Q: My post-distillation GC-MS analysis shows a persistent impurity with a boiling point very close to my product. How can I improve the separation?
A: This is a classic challenge indicating that the relative volatility of your product and the impurity is too low for a simple distillation setup.
Causality: Simple distillation is only effective for separating compounds with boiling point differences of at least 70°C.[6] When boiling points are close, the vapor pressures of the two components are similar, and the vapor phase will be a mixture of both, leading to poor separation.
Troubleshooting Protocol:
-
Switch to Fractional Distillation: Introduce a fractionating column (e.g., Vigreux, packed, or spinning band) between the distillation flask and the condenser. This creates a series of theoretical plates, allowing for multiple successive vaporization-condensation cycles that enrich the more volatile component in the vapor phase.[14]
-
Optimize Column Efficiency:
-
Increase Column Length/Surface Area: A longer column or one with more packing material increases the number of theoretical plates.
-
Control the Reflux Ratio: Maintain a slow, steady distillation rate (approximately 1-2 drops per second). A faster rate reduces the number of equilibrium stages in the column, destroying separation efficiency.
-
-
Employ Vacuum Fractional Distillation: Reducing the pressure lowers the boiling points of both components, which can sometimes increase their relative volatility. More importantly, it prevents thermal decomposition, which could be creating the impurity you are observing.[6]
Issue Cluster 2: Product Loss & Decomposition
Q: My distillation yield is extremely low, and the collected distillate is dark brown. What is causing this degradation?
A: This is a strong indicator of thermal decomposition and/or oxidation. The high boiling point of this compound (203.4°C) makes it prone to breaking down at atmospheric pressure.[3]
Causality: Many organic compounds, especially complex heterocyclic thiols, are not stable at their atmospheric boiling points.[6] The thiol group is also readily oxidized to a disulfide, a reaction catalyzed by heat and trace oxygen.[8]
Troubleshooting Protocol:
-
Implement Vacuum Distillation (Mandatory): This is the most critical action. Reducing the system pressure to 1-10 mmHg will lower the boiling point significantly into a much safer range (typically 80-120°C), preventing thermal decomposition.
-
Maintain a Strict Inert Atmosphere: The presence of oxygen is a primary driver of thiol oxidation.
-
Ensure the entire system is leak-free.
-
Purge the apparatus with an inert gas (Nitrogen or Argon) before heating.
-
Maintain a gentle positive pressure of the inert gas throughout the distillation process.
-
-
Control the Heat Source:
-
Use a heating mantle with a stirrer for even heat distribution and to prevent bumping.
-
Set the mantle temperature to be no more than 20-30°C above the expected boiling point of your compound at the target vacuum.[6] Overheating the distillation pot can "crack" the compound.
-
Q: I suspect an azeotrope is forming with a solvent or impurity, preventing separation. How do I confirm and resolve this?
A: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation because the vapor has the same composition as the liquid.[15][16]
Causality: Azeotropes form due to non-ideal molecular interactions (deviations from Raoult's Law) between the components.[15] Sulfur compounds are known to form azeotropes with various hydrocarbons and other organic molecules.[17]
Troubleshooting Protocol:
-
Confirmation: If you observe a constant boiling point for a mixture that GC-MS confirms contains multiple components, you likely have an azeotrope.
-
Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By changing the distillation pressure (e.g., running one distillation at 50 mmHg and another at 200 mmHg), you can shift the azeotropic composition, allowing you to isolate one component in excess.
-
Azeotropic Distillation with an Entrainer: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components.[15]
-
Example: If your product forms an azeotrope with water, adding toluene can form a lower-boiling toluene-water azeotrope, which can be removed using a Dean-Stark trap, effectively dehydrating your product and breaking the original azeotrope.
-
Visual Troubleshooting & Workflow Diagrams
To assist in your decision-making process, the following diagrams illustrate key workflows.
Caption: Troubleshooting workflow for low purity of this compound.
Key Experimental Protocols
Protocol 1: Vacuum Fractional Distillation Under Inert Atmosphere
This protocol is the recommended starting point for purifying this compound.
-
Glassware Preparation: Ensure all glassware is meticulously dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Apparatus Assembly:
-
Assemble a distillation setup consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the vacuum takeoff adapter to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to a vacuum pump.
-
Connect the inert gas source to the distillation head via a gas inlet adapter.
-
-
System Purge:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Seal the system and gently evacuate it with the vacuum pump for several minutes.
-
Backfill the system with the inert gas. Repeat this purge cycle three times to remove residual air.
-
-
Distillation:
-
Turn on the condenser cooling water and the magnetic stirrer.
-
Slowly apply the vacuum to reach the desired pressure (e.g., 1-5 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
As the material melts and begins to boil, observe the formation of a vapor ring rising slowly up the fractionating column.
-
Adjust the heat to maintain a slow, steady collection rate of 1-2 drops per second in the receiving flask.
-
Collect any initial low-boiling fractions (foreruns) separately.
-
Collect the main fraction at the stable, expected boiling point.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly vent the system by reintroducing the inert gas before turning off the vacuum pump.
-
Disassemble the apparatus and characterize the purified product.
-
Protocol 2: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a stock solution of your pre- and post-distillation material by dissolving ~1 mg in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument Setup: Use a standard GC-MS method for volatile organic compounds. A typical column would be a non-polar DB-5 or similar.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Hold: Maintain 250°C for 5-10 minutes.
-
-
Analysis: Inject 1 µL of your prepared sample. Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main product peak relative to the total area of all peaks. Use the mass spectrum of each peak to identify the product and any impurities.
Frequently Asked Questions (FAQs)
Q: Why is it important to use a cold trap between my distillation and the vacuum pump? A: The cold trap protects your vacuum pump from corrosive or volatile vapors that pass through the condenser. These vapors can contaminate the pump oil and reduce its efficiency and lifespan.
Q: My this compound solidifies in the condenser. What should I do? A: This happens if the condenser water is too cold. You can either use warmer water in the condenser or, in some cases, run the distillation without any cooling water (an "air condenser"), provided your compound's boiling point under vacuum is low enough that it will still condense in the receiving flask. Alternatively, gently warming the outside of the condenser with a heat gun can melt the solidified product, but this must be done with extreme caution.
Q: Can I use crystallization instead of distillation? A: Yes, recrystallization is an excellent alternative or complementary purification technique, especially for solids.[18][19] If you are struggling to remove a close-boiling impurity by distillation, converting to recrystallization from a suitable solvent system may provide better separation based on differences in solubility rather than volatility.
References
- 1. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 13. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. studymind.co.uk [studymind.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Thermal Landscape of 4-Methylthiazole-2-thiol: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals working with the versatile heterocyclic compound 4-methylthiazole-2-thiol often encounter challenges related to its thermal stability. To address these critical issues, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of experiments and the quality of research outcomes. As a senior application scientist, this guide synthesizes established scientific principles with practical, field-proven insights to empower researchers in preventing the thermal decomposition of this important chemical intermediate.
Understanding the Challenge: The Thermal Lability of this compound
This compound, a crucial building block in the synthesis of various pharmaceutical and specialty chemicals, exhibits a propensity for decomposition at elevated temperatures. This degradation can lead to reduced product yields, the formation of unwanted byproducts, and compromised purity of the final compound. Understanding the underlying causes of this instability is the first step toward effective mitigation.
The decomposition is primarily attributed to two key factors:
-
Oxidative Degradation: The thiol (-SH) group is susceptible to oxidation, especially in the presence of atmospheric oxygen at elevated temperatures. This can lead to the formation of disulfides and other oxidized sulfur species.
-
Thermal Fragmentation: The thiazole ring itself, a sulfur and nitrogen-containing heterocycle, can undergo fragmentation at high temperatures. This process often involves the cleavage of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, leading to the release of volatile byproducts. Studies on similar heterocyclic compounds have shown that decomposition can result in the formation of smaller molecules such as ammonia (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂)[1][2].
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
While a definitive decomposition temperature for this compound is not widely published in readily available literature, data from related compounds and general principles of thermal analysis suggest a cautionary approach. For instance, the structurally similar compound 2-mercaptobenzothiazole shows decomposition beginning at temperatures above its melting point of 180°C, and as low as 100°C when in contact with certain metals like copper[3][4]. It is therefore recommended to handle this compound with care at temperatures exceeding 100°C and to conduct preliminary thermal analysis, such as Thermogravimetric Analysis (TGA), to determine its specific decomposition profile under your experimental conditions.
Q2: What are the visible signs of decomposition?
Visual indicators of decomposition can include a change in color of the material, often to a darker shade, and the evolution of fumes or a noticeable change in odor. However, significant degradation can occur before these signs are apparent. Therefore, analytical monitoring of your reaction, for example by Thin Layer Chromatography (TLC), is crucial to detect the formation of impurities.
Q3: Can the choice of solvent influence the thermal stability of this compound?
Yes, the solvent can play a role. Protic solvents, especially in a basic environment, can facilitate the deprotonation of the thiol group, forming a thiolate anion. While this can be necessary for certain reactions, the increased nucleophilicity of the thiolate can also make it more susceptible to oxidation. The pH of the reaction medium is a critical factor, with alkaline conditions generally increasing the reactivity and potential for degradation of thiols[5].
Q4: Are there any specific classes of compounds that can be used as stabilizers?
Yes, the use of antioxidants can be highly effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Irganox® 1010, are widely used to stabilize organic materials against thermal-oxidative degradation[1][4][6][7]. These molecules act as radical scavengers, interrupting the chain reactions that lead to decomposition. The appropriate choice and concentration of a stabilizer will depend on the specific reaction conditions and should be determined empirically.
Troubleshooting Guide: Preventing Decomposition During Heating
This section provides actionable steps to minimize the thermal decomposition of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low product yield and formation of multiple byproducts | Thermal decomposition of this compound. | 1. Optimize Reaction Temperature: - Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Perform small-scale experiments at various temperatures to identify the optimal balance between reaction speed and compound stability.2. Utilize an Inert Atmosphere: - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating. - Maintain a positive pressure of the inert gas throughout the reaction to prevent the ingress of oxygen. |
| Discoloration of the reaction mixture | Oxidation of the thiol group and/or thermal fragmentation of the thiazole ring. | 1. Add a Stabilizer: - Introduce a hindered phenolic antioxidant (e.g., BHT, 0.1-1 mol%) to the reaction mixture before heating.2. Control the pH: - If compatible with your reaction chemistry, maintain a neutral or slightly acidic pH to reduce the concentration of the more reactive thiolate anion. |
| Inconsistent results between batches | Variable exposure to oxygen and heat. | 1. Standardize Heating Procedures: - Use a controlled heating mantle or oil bath with a temperature controller to ensure consistent and uniform heating.2. Implement Rigorous Inerting Protocols: - Ensure that the inert gas used is of high purity and that the purging technique is effective in removing oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Heating this compound under an Inert Atmosphere
This protocol provides a basic framework for minimizing decomposition during a typical synthetic step involving the heating of this compound.
Materials:
-
This compound
-
Reaction solvent (select a solvent with a suitable boiling point and in which the compound is stable)
-
High-purity nitrogen or argon gas
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle or oil bath with a stirrer
Procedure:
-
Assemble the reaction apparatus (three-neck flask, condenser, and gas inlet/outlet).
-
Add this compound and the solvent to the flask.
-
Begin stirring the mixture.
-
Purge the system with nitrogen or argon for 15-30 minutes to remove atmospheric oxygen.
-
After purging, maintain a gentle, positive flow of the inert gas.
-
Gradually heat the reaction mixture to the desired temperature while monitoring with the thermometer.
-
Maintain the inert atmosphere throughout the heating period.
-
Upon completion, cool the reaction mixture to room temperature under the inert atmosphere before proceeding with the workup.
Protocol 2: Incorporation of a Hindered Phenolic Stabilizer
This protocol details the addition of a stabilizer to further protect against thermal-oxidative degradation.
Materials:
-
Same as Protocol 1
-
Butylated Hydroxytoluene (BHT) or other suitable hindered phenolic antioxidant
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the hindered phenolic antioxidant (e.g., 0.1-1 mol% relative to this compound) to the reaction flask.
-
Proceed with steps 3 through 8 from Protocol 1.
Visualization of Key Concepts
Decomposition Pathways
Caption: Potential decomposition pathways of this compound under thermal stress.
Preventative Workflow
Caption: A logical workflow for minimizing the decomposition of this compound during heating.
References
- 1. partinchem.com [partinchem.com]
- 2. Pyrolysis-GC-MS for Investigating High-Molecular-Weight THM Precursors and Other Refractory Organics | Semantic Scholar [semanticscholar.org]
- 3. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. mdpi.com [mdpi.com]
- 6. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Catalyst and Condition Selection for 4-Methylthiazole-2-thiol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-methylthiazole-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Hantzsch Thiazole Synthesis Pathway
The most reliable and widely adopted method for constructing the this compound core is a variation of the classic Hantzsch thiazole synthesis.[1] This pathway involves the cyclocondensation of an α-haloketone with a sulfur-containing nucleophile. For our target molecule, the key reactants are chloroacetone and a source of dithiocarbamate, such as ammonium dithiocarbamate (often generated in situ from carbon disulfide and ammonia).
The reaction is typically not catalytic in the traditional sense of involving a metallic catalyst that is regenerated. Instead, the "catalysis" and optimization revolve around controlling reaction conditions—solvent, temperature, and pH—which collectively drive the reaction to completion and maximize selectivity.
Q1: What is the fundamental reaction mechanism for this synthesis?
The reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration. Understanding this pathway is critical for troubleshooting, as impurities often arise from intermediates that have failed to progress to the next step.
-
Nucleophilic Attack: The sulfur atom of the dithiocarbamate acts as a potent nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction to displace the chloride ion. This forms an S-alkylated intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate, a hydroxythiazolidine derivative, readily eliminates a molecule of water to form the aromatic thiazole ring.
Below is a diagram illustrating this mechanistic pathway.
References
Minimizing byproduct formation in Hantzsch thiazole synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust reaction for the synthesis of thiazole-containing compounds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is valued for its reliability; however, like any chemical transformation, it is not without its challenges. Byproduct formation can complicate purification, reduce yields, and consume valuable starting materials.
This document provides in-depth troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven strategies to mitigate them, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with an N-substituted thiourea is giving a mixture of two isomers. How can I selectively synthesize the desired 2-(N-substituted amino)thiazole?
This is one of the most common challenges encountered in the Hantzsch synthesis when using N-substituted thioureas. The two possible products are the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.[1]
The Underlying Mechanism:
The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea participates in the intramolecular cyclization. This, in turn, is influenced by the initial S-alkylation of the thiourea by the α-haloketone.
-
Neutral or Basic Conditions: Under neutral or slightly basic conditions, the more nucleophilic sulfur atom of the thiourea attacks the α-haloketone. The subsequent intramolecular cyclization proceeds via the unsubstituted nitrogen atom attacking the carbonyl carbon, leading to the formation of the desired 2-(N-substituted amino)thiazole.
-
Acidic Conditions: In an acidic medium, the reaction landscape changes. The initial S-alkylation is followed by cyclization involving the substituted nitrogen atom. This pathway is favored because the unsubstituted nitrogen can be protonated, reducing its nucleophilicity. The cyclization then proceeds through the substituted nitrogen, yielding the 3-substituted 2-imino-2,3-dihydrothiazole isomer as a significant, and sometimes major, product.[1]
Troubleshooting Protocol:
To favor the formation of the 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.
| Parameter | Recommendation for 2-(N-substituted amino)thiazole | Recommendation for 3-substituted 2-imino-2,3-dihydrothiazole |
| pH | Neutral to slightly basic (pH 7-8) | Strongly acidic (e.g., 10M HCl in Ethanol)[1] |
| Base | Use of a non-nucleophilic base like sodium bicarbonate or pyridine. | No base, use of a strong acid catalyst. |
| Solvent | Protic solvents like ethanol or methanol are standard. | Acidic solvent mixtures. |
| Temperature | Gentle heating (40-60 °C) or reflux, depending on substrate reactivity. | Can vary, but acidic conditions are the primary driver. |
Step-by-Step Experimental Protocol for Selective Synthesis of 2-(N-substituted amino)thiazole:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the N-substituted thiourea (1.1 eq) in absolute ethanol.
-
pH Control: Add a mild, non-nucleophilic base such as sodium bicarbonate (1.5 eq) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or heat to a gentle reflux (monitor by TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water. The product will often precipitate and can be collected by filtration. If the product is soluble, extract with a suitable organic solvent.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(N-substituted amino)thiazole.
Diagram: Regioselectivity in Hantzsch Thiazole Synthesis
Caption: Control of regioselectivity in the Hantzsch synthesis.
Q2: I am observing a significant amount of a high molecular weight impurity, possibly a bis-thiazole. What causes this and how can I prevent it?
The formation of bis-thiazoles is a known byproduct, particularly when using α,α'-dihaloketones or α,α'-dihalo-β-diketones. However, it can also occur in standard Hantzsch syntheses through side reactions of the starting materials or intermediates.
Mechanisms of Bis-Thiazole Formation:
-
Dimeric Starting Materials: The most straightforward route to bis-thiazoles is the use of a dimeric α-haloketone precursor, such as 1,4-dibromo-2,3-butanedione, which can react with two equivalents of thiourea to form a 4,4'-bis(2-aminothiazole).
-
Reaction of an Intermediate with Starting Material: An already formed aminothiazole can potentially react with another molecule of the α-haloketone, although this is less common under standard Hantzsch conditions.
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure the α-haloketone is pure and free from dimeric impurities.
-
Stoichiometry: Use a slight excess of the thiourea derivative (1.1-1.2 equivalents) to ensure complete reaction of the α-haloketone.
-
Reaction Conditions: Standard reaction conditions (refluxing ethanol) are generally sufficient. If bis-thiazole formation is a persistent issue, consider lowering the reaction temperature and extending the reaction time.
Q3: My reaction is sluggish, and I have a lot of unreacted starting material. I'm also seeing some decomposition. What are the likely causes?
Several factors can contribute to a sluggish or incomplete Hantzsch synthesis, often related to the stability and reactivity of the starting materials.
Potential Causes and Solutions:
-
Stability of the α-Haloketone: α-Haloketones can be susceptible to hydrolysis, especially in the presence of moisture and base, leading to the formation of the corresponding α-hydroxyketone, which is unreactive in the Hantzsch synthesis.
-
Solution: Ensure all reagents and solvents are dry. If a base is used, add it portion-wise or use a milder base.
-
-
Self-Condensation of the α-Haloketone: Under certain conditions, α-haloketones can undergo self-condensation, leading to a complex mixture of byproducts.[2]
-
Solution: Maintain a controlled temperature and avoid excessively high concentrations of the reactants. Adding the α-haloketone slowly to the solution of the thiourea can also minimize this side reaction.
-
-
Decomposition of Thiourea: Thiourea and its derivatives can decompose under harsh acidic or basic conditions, especially at elevated temperatures.[3][4]
-
Solution: Avoid extreme pH values and prolonged heating at high temperatures. If the reaction requires forcing conditions, consider using a more stable thioamide derivative or exploring alternative synthetic routes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish Hantzsch reactions.
Q4: Is the formation of pseudothiohydantoin a common byproduct in the Hantzsch thiazole synthesis?
While pseudothiohydantoins (2-imino-4-thiazolidinones) can be synthesized from thiourea and α-haloesters (like ethyl chloroacetate), they are not typically observed as major byproducts in the Hantzsch synthesis of thiazoles, which uses α-haloketones.[5] The reaction pathways are distinct.
-
Hantzsch Thiazole Synthesis: Involves the reaction of a thiourea with an α-haloketone , leading to a thiazole after dehydration.
-
Pseudothiohydantoin Synthesis: Typically involves the reaction of a thiourea with an α-haloester or chloroacetyl chloride, resulting in a thiazolidinone ring system.[6][7]
If you are using an α-haloester as your starting material, the formation of a pseudothiohydantoin is the expected outcome, not a byproduct of thiazole synthesis. If you are using an α-haloketone and still suspect the formation of a thiazolidinone-type structure, it would be a very unusual side reaction and would warrant a thorough structural characterization of the byproduct.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. It is “2-imino-4-thiazolidinones” and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Streaking in TLC Analysis of 4-Methylthiazole-2-thiol
Welcome to the technical support guide for resolving streaking issues in the Thin-Layer Chromatography (TLC) analysis of 4-methylthiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for streaking in the TLC analysis of this compound?
A1: The most frequent cause of streaking is sample overloading.[1][2][3][4] This occurs when too much of the analyte is spotted onto the TLC plate, exceeding the capacity of the stationary phase to effectively separate the compound. This leads to a continuous "streak" rather than a distinct spot.
Q2: Can the chemical properties of this compound contribute to streaking?
A2: Yes. This compound possesses a thiol group, which can be acidic, and a thiazole ring with nitrogen atoms that can act as a base. This amphoteric nature can lead to strong interactions with the silica gel stationary phase, which is acidic.[4] This can cause the compound to "stick" and streak up the plate.
Q3: How does the choice of mobile phase affect streaking?
A3: The polarity of the mobile phase is critical. If the solvent system is not optimized, it may not effectively move the compound up the plate, or it may move it too quickly, leading to poor separation and streaking.[1][5] An inappropriate solvent can also fail to keep the compound fully dissolved as it moves, causing it to precipitate on the plate and appear as a streak.
Troubleshooting Guides
Issue 1: Persistent Streaking Despite Sample Dilution
You have diluted your sample of this compound, but the streaking persists. This suggests that the issue is not simply sample overloading but is likely related to interactions between your compound and the stationary phase or the stability of the compound itself.
Underlying Causes and Solutions:
-
Strong Interaction with Silica Gel: The thiol group of this compound can deprotonate and interact strongly with the acidic silica gel, while the nitrogen on the thiazole ring can be protonated. This can lead to tailing or streaking.
-
Solution: Add a modifier to the mobile phase to reduce these interactions.
-
-
Compound Instability: this compound may be unstable on the acidic silica gel surface, leading to decomposition and the appearance of streaks.[4][5]
-
Solution: Perform a 2D TLC experiment to check for compound stability.[4][5]
-
Spot your sample in one corner of a square TLC plate.
-
Run the plate in one direction with your chosen solvent system.
-
Dry the plate completely.
-
Turn the plate 90 degrees and run it again in the second dimension using the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[5]
-
-
-
Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the correct polarity to effectively elute the compound.
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases with varying polarities. For example, start with a 9:1 hexane:ethyl acetate mixture and incrementally increase the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.).
-
Spot your sample of this compound on separate TLC plates.
-
Develop each plate in a different mobile phase.
-
Visualize the plates under UV light or with an appropriate stain.
-
Identify the solvent system that provides a compact spot with an Rf value in the optimal range.
| Solvent System (Hexane:Ethyl Acetate) | Observed Result | Recommendation |
| 9:1 | Spot remains at the baseline (low Rf) | Increase polarity |
| 7:3 | Streaking observed | Add a modifier (e.g., acetic acid) |
| 5:5 | Spot is well-defined with Rf ~0.4 | Optimal |
| 3:7 | Spot is too high on the plate (high Rf) | Decrease polarity |
Issue 2: The Sample is Difficult to Dissolve or Apply
If your sample of this compound is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material is dragged up the plate.
Underlying Causes and Solutions:
-
Poor Solubility: The compound may have limited solubility in the chosen spotting solvent. 4-methylthiazole is soluble in alcohol and ether.[7]
-
Solution: Choose a more suitable spotting solvent. A solvent that is volatile and readily dissolves the compound is ideal. Dichloromethane or a mixture of dichloromethane and a small amount of methanol is often a good choice.
-
-
High Boiling Point Solvent: If the sample is dissolved in a high boiling point solvent like DMF or DMSO, the solvent may not fully evaporate after spotting, leading to a smear.[5]
-
Solution: After spotting the sample, place the TLC plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[5]
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for streaking in TLC analysis.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Properties of 4-Methylthiazole-2-thiol and Other Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of Thiol Antioxidants in Mitigating Oxidative Stress
Thiol compounds, distinguished by the presence of a sulfhydryl (-SH) group, are at the forefront of cellular defense against the damaging effects of oxidative stress. Their antioxidant prowess is multifaceted, enabling them to directly scavenge harmful reactive oxygen species (ROS), chelate pro-oxidant metal ions, and serve as crucial components of enzymatic antioxidant systems.[1][2] The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the sulfhydryl group, which neutralizes free radicals and mitigates their capacity for cellular damage.[1] This guide focuses on the comparative analysis of 4-methylthiazole-2-thiol against well-established thiol antioxidants such as Glutathione (GSH), N-Acetylcysteine (NAC), and Cysteine, utilizing data from common in vitro antioxidant assays.
Comparative In Vitro Antioxidant Performance
The direct antioxidant capacity of thiol compounds is commonly assessed using a battery of in vitro assays that measure their ability to scavenge synthetic radicals or reduce metal ions. The most frequently employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results of these assays are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value signifies a higher antioxidant potency.
Quantitative Data Summary
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC) |
| This compound (estimated) | 191-417[3] | Not Reported | Not Reported |
| Glutathione (GSH) | >1000[4] | ~100-200[4] | Not Reported |
| N-Acetylcysteine (NAC) | High µM range[5] | Not Reported | Not Reported |
| Cysteine | >1000[4] | ~150-250[4] | Not Reported |
| Ascorbic Acid (Standard) | ~29[3] | ~20-50 | High |
| Trolox (Standard) | ~40-60 | ~10-30 | 1.0 |
Note: The IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The data presented here is a synthesis from multiple sources and should be considered as a comparative guide.
Mechanistic Insights into Thiol Antioxidant Action
The antioxidant activity of thiol compounds is primarily attributed to the nucleophilic nature of the sulfur atom in the sulfhydryl group. This allows for the donation of a hydrogen atom or an electron to neutralize free radicals.
Caption: General mechanism of thiol antioxidant activity.
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of antioxidant assay results. Below are detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.[6]
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle to prevent degradation from light.[6]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (e.g., ascorbic acid, Trolox) in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.[7]
Workflow:
Caption: Workflow for the ABTS antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare stock solutions and serial dilutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve. The IC50 value can also be calculated.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[8]
Workflow:
Caption: Workflow for the FRAP antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8] The reagent should be prepared fresh.
-
-
Sample and Standard Preparation:
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a test tube.
-
Add a larger volume of the FRAP reagent.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and is expressed as micromolar Fe²⁺ equivalents or as TEAC.
-
Conclusion and Future Directions
This guide provides a comparative overview of the antioxidant potential of this compound in relation to other common thiol compounds. While direct experimental data for this compound is currently limited, the analysis of structurally similar compounds suggests it likely possesses notable antioxidant activity. The provided detailed protocols for key antioxidant assays serve as a practical resource for researchers wishing to conduct their own comparative studies.
Future research should focus on the direct evaluation of this compound in a battery of standardized antioxidant assays to definitively establish its potency relative to established thiol antioxidants. Such studies will be invaluable for its potential application in pharmaceuticals and other areas where mitigating oxidative stress is a key therapeutic strategy.
References
- 1. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. detailed protocol for FRAP assay | Filo [askfilo.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
Comparing the biological activity of 4-METHYLTHIAZOLE-2-THIOL derivatives
Derivatives of this compound and the broader thiazole family continue to be a highly productive scaffold for the discovery of new therapeutic agents. The comparative data clearly indicates that specific substitutions on the thiazole ring can yield compounds with potent and sometimes selective biological activities, from anticancer to antimicrobial and anti-inflammatory effects. Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation derivatives with enhanced potency and improved safety profiles. [15]The integration of in silico methods, such as molecular docking, with traditional in vitro and in vivo screening will undoubtedly accelerate the journey of these promising compounds from the laboratory to clinical applications. [19][29]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 15. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity [acikkaynak.bilecik.edu.tr]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpras.com [ijpras.com]
- 21. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
A Comparative Guide to Alternative Reagents for the Synthesis of the 4-Methylthiazole Ring
The 4-methylthiazole scaffold is a privileged heterocyclic motif, integral to a multitude of pharmaceuticals, natural products, and functional materials.[1][2][3] Its presence in compounds like the broad-spectrum antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory drug Fentiazac underscores its significance in medicinal chemistry.[4][5] Consequently, the development of efficient, safe, and scalable synthetic routes to access this core structure is a persistent objective for chemical researchers.
This guide provides an in-depth comparison of alternative reagents for constructing the 4-methylthiazole ring, moving beyond the conventional textbook examples. We will dissect the classic Hantzsch thiazole synthesis, evaluating modern alternatives for its key components, and explore other synthetic strategies. The discussion is grounded in mechanistic rationale, supported by experimental data, and designed to empower researchers in drug development and process chemistry to make informed decisions for their specific synthetic challenges.
The Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent method for constructing the thiazole ring.[6][7] In its archetypal form for synthesizing a 4-methylthiazole derivative, it involves the condensation and cyclization of an α-haloketone (typically chloroacetone or bromoacetone) with a thioamide.[7][8]
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[8]
Caption: The general mechanism of the Hantzsch thiazole synthesis.
While robust and high-yielding, the classical Hantzsch synthesis has drawbacks, primarily the use of toxic, lachrymatory, and unstable α-haloketones.[4] This has spurred the development of numerous alternatives, which can be broadly categorized by the component they replace.
Alternatives to α-Haloketones
The three-carbon "C-C-Me" fragment of 4-methylthiazole is traditionally supplied by chloroacetone. The following reagents serve as effective surrogates, often in multicomponent or one-pot procedures that avoid the isolation of the hazardous α-haloketone.
β-Keto Esters
β-Keto esters, such as ethyl acetoacetate, are stable, readily available, and safer alternatives. The strategy involves an in situ α-halogenation followed by condensation with a thioamide. This approach has been successfully employed in one-pot protocols.[9][10]
Experimental Protocol: One-Pot Synthesis from Ethyl Acetoacetate [10]
-
To a solution of ethyl acetoacetate (1 mmol) in a suitable solvent, add N-bromosuccinimide (NBS) (1 mmol).
-
Stir the mixture at room temperature until α-bromination is complete (monitored by TLC).
-
Add thiourea or a substituted thioamide (1.1 mmol) to the reaction mixture.
-
Heat the reaction under reflux until cyclization is complete.
-
After cooling, neutralize the reaction, extract the product with an organic solvent, and purify by chromatography or recrystallization.
This method provides a practical and efficient way to access 2-amino-4-methylthiazole-5-carboxylates, which are valuable intermediates.[10]
Ketones with in situ Halogenation
Instead of starting with a pre-functionalized α-haloketone, one can begin with acetone and perform the halogenation and condensation in a single pot. Oxidative systems like NaBr/Oxone can be used to generate the bromine in situ for the α-bromination of a methyl ketone, which then reacts with a thioamide.[11]
α-Diazoketones
Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides or thioureas.[9] This metal-free approach offers mild reaction conditions and broad substrate scope, though the preparation and handling of diazocompounds require specific safety precautions.
Alternatives for the Thioamide Component
Thioacetamide is the conventional reagent for introducing the "N-C-S" fragment to form a 2-methylthiazole. However, thioamides can be unstable or not commercially available. The following alternatives allow for their in situ generation or replacement with more convenient starting materials.
In situ Thioamide Formation from Amides
A highly practical approach involves the in situ generation of the thioamide from its corresponding amide using a thionating agent, followed by reaction with the α-haloketone. This circumvents the need to isolate the often-unstable thioamide.[12][13]
Key Thionating Reagents:
-
Phosphorus Pentasulfide (P₄S₁₀): The traditional reagent, effective but often requires harsh conditions and can be challenging to handle.[12][14]
-
Lawesson's Reagent: A milder and more soluble thionating agent that often gives higher yields and cleaner reactions.[13][15] Fluorous versions of Lawesson's reagent have also been developed to simplify product isolation.[13][15]
Experimental Protocol: Synthesis of 2,4-Dimethylthiazole via in situ Thioamide Generation [12]
-
In a round-bottomed flask equipped with a reflux condenser, place dry benzene (200 ml).
-
Quickly prepare a mixture of finely divided acetamide (300 g, 5.08 moles) and powdered phosphorus pentasulfide (200 g, 0.9 mole) and immediately transfer it to the flask.
-
Add a small portion (20 ml) of a chloroacetone solution (400 ml in 150 ml dry benzene) to initiate the exothermic reaction, heating gently if necessary.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.
-
Once the addition is complete, reflux the mixture for 30 minutes.
-
Work-up involves quenching with water, basification with NaOH, and extraction with ether, followed by distillation to yield the product.
Caption: In situ generation of thioamide for Hantzsch synthesis.
Potassium Thiocyanate (KSCN)
Potassium thiocyanate serves as a convenient and stable source of the thiocarbonyl group, particularly for the synthesis of 2-aminothiazoles when reacted with α-haloketones.[16] More advanced palladium-catalyzed methods have been developed that utilize KSCN with vinyl azides to construct the 4-substituted 2-aminothiazole core.[9]
Alternative Synthetic Strategies
Beyond modifications of the Hantzsch synthesis, other named reactions provide distinct pathways to the thiazole core.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a primary method for preparing 5-aminothiazoles.[6][17] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[17][18] While primarily used for 5-amino derivatives, appropriate selection of the α-aminonitrile (e.g., 2-aminopropionitrile) can lead to a 4-methyl substituent.
Mechanism Outline:
-
Nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).
-
Formation of a dithiocarbamate intermediate.
-
Intramolecular cyclization via attack of the sulfur atom onto the nitrile carbon.
-
Tautomerization to yield the final 5-aminothiazole product.[17]
This method is particularly valuable when a 5-amino group is desired on the final product, as introducing it later can be challenging.
Comparative Summary of Reagents
The choice of reagent is dictated by factors such as desired substitution pattern, substrate availability, safety considerations, and reaction scalability.
| Synthetic Route | Key Reagents | Target Moiety | Yield Range (%) | Advantages | Disadvantages |
| Classic Hantzsch | Chloroacetone, Thioacetamide | 2,4-Dimethylthiazole | 41-45%[12] | High yields, well-established. | Uses toxic, lachrymatory α-haloketones.[4] |
| Hantzsch (Modified) | Ethyl acetoacetate, NBS, Thiourea | 2-Amino-4-methylthiazole-5-carboxylate | Good to Excellent[10] | Avoids handling α-haloketones, uses stable starting materials. | Requires in situ halogenation step. |
| Hantzsch (in situ Thioamide) | Acetamide, P₄S₁₀, Chloroacetone | 2,4-Dimethylthiazole | 41-45%[12] | Avoids isolation of unstable thioamides. | P₄S₁₀ can be harsh; exothermic reaction requires careful control. |
| Cook-Heilbron | α-Aminopropionitrile, CS₂ | 5-Amino-4-methyl-2-mercaptothiazole | Varies | Mild conditions, direct route to 5-aminothiazoles.[17] | Limited to specific substitution patterns; less common for simple 4-methylthiazoles.[17] |
Conclusion
The synthesis of the 4-methylthiazole ring, while classically achieved via the Hantzsch reaction with chloroacetone and thioacetamide, is amenable to a wide array of alternative reagents. For researchers seeking to avoid hazardous α-haloketones, one-pot procedures utilizing β-keto esters or in situ halogenation of ketones offer safer and more convenient pathways. Similarly, the challenges associated with handling thioamides can be overcome by their in situ generation from stable amides using thionating agents like Lawesson's reagent or phosphorus pentasulfide. For specific substitution patterns, particularly the introduction of a 5-amino group, the Cook-Heilbron synthesis provides a powerful and direct alternative.
By understanding the mechanistic underpinnings and practical considerations of these varied approaches, scientists can select the optimal synthetic strategy that balances efficiency, safety, cost, and the specific molecular architecture required for their research and development goals.
References
- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity [ouci.dntb.gov.ua]
- 4. bepls.com [bepls.com]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Thioamide synthesis by thionation [organic-chemistry.org]
- 14. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 15. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 18. mjas.analis.com.my [mjas.analis.com.my]
The Superior Performance of 4-Methylthiazole-2-thiol as a Corrosion Inhibitor: A Comparative Guide
In the relentless battle against metal degradation, the strategic deployment of corrosion inhibitors is paramount. Among the various classes of organic inhibitors, thiazole derivatives have garnered significant attention due to their inherent protective capabilities.[1][2] This guide provides an in-depth, objective comparison of the corrosion inhibition performance of 4-methylthiazole-2-thiol against other thiazole-based compounds, supported by experimental data and theoretical insights. This analysis is tailored for researchers, scientists, and professionals in materials science and chemical engineering who are focused on developing advanced corrosion mitigation strategies.
Understanding the Role of Thiazoles in Corrosion Inhibition
Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their five-membered aromatic ring. This unique structure is key to their efficacy as corrosion inhibitors.[1][2] The presence of heteroatoms (N and S) with lone pairs of electrons, along with the π-electrons in the aromatic ring, facilitates the adsorption of these molecules onto the metal surface.[1][2][3] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, the inhibitor molecules can interact with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond that further stabilizes the protective film.[3]
The inhibition efficiency of a thiazole derivative is influenced by several factors, including its electronic properties, steric factors, and the nature of substituent groups on the thiazole ring.[2] Electron-donating groups can enhance the electron density on the heteroatoms, promoting stronger adsorption and higher inhibition efficiency.
This compound: A Standout Performer
Experimental and theoretical studies have consistently highlighted the exceptional corrosion inhibition performance of this compound and its derivatives. The presence of the methyl group (-CH₃) at the 4-position and the thiol group (-SH) at the 2-position synergistically contribute to its superior protective capabilities.
The methyl group is an electron-donating group, which increases the electron density on the thiazole ring, thereby enhancing its ability to adsorb onto the metal surface. The thiol group, with its sulfur atom, provides an additional active site for strong chemical adsorption onto the metal.
The Inhibition Mechanism of this compound
The protective action of this compound is primarily attributed to its ability to form a stable, hydrophobic film on the metal surface. This process involves a combination of physisorption and chemisorption.
Caption: Proposed corrosion inhibition mechanism of this compound.
Comparative Performance Analysis: Experimental Evidence
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and weight loss techniques. The following table summarizes the inhibition efficiencies of this compound derivatives and other thiazole compounds from different studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 4-methylthiazol-2(3H)-thione derivatives | C38 Steel | 1M HCl | 2 x 10⁻⁴ M | 98.33 | |
| 2-amino-4-methyl-thiazole | Mild Steel | 1M HCl | 500 ppm | >90 | [4] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | Mild Steel | 1 M HCl | 500 ppm | 98.1 | [5] |
| 2-amino-4-phenylthiazole (APT) | Mild Steel | 1 M HCl | 500 ppm | 94.74 | [5] |
| Imidazole-thiazolo[5,4-d]thiazoles (2-ImTTz) | Mild Steel | 1 M HCl | - | 95.79 | [6] |
| Thiazolyl blue (MTT) | Copper | 3% NaCl | - | 95.7 | [7] |
Note: Direct comparison of inhibition efficiencies across different studies should be done with caution due to variations in experimental conditions.
The data clearly indicates that derivatives of 4-methylthiazole exhibit exceptionally high inhibition efficiencies, often exceeding 95%.[4][5][6][7]
Experimental Protocols for Performance Evaluation
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following outlines the key methodologies employed.
Electrochemical Measurements
Electrochemical techniques provide rapid and accurate assessment of corrosion rates and inhibitor performance.
1. Potentiodynamic Polarization: This technique involves varying the potential of the working electrode and measuring the resulting current. The corrosion current density (icorr) is determined by extrapolating the Tafel plots.
2. Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.
References
- 1. [PDF] A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation - Harbin Institute of Technology [scholar.hit.edu.cn]
- 7. mdpi.com [mdpi.com]
The Ascendant Trajectory of 4-Methylthiazole-2-thiol Derivatives in Oncology Research: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield promising candidates in the relentless pursuit of novel anticancer agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting various hallmarks of cancer.[1] Within this diverse chemical space, derivatives of 4-methylthiazole-2-thiol are emerging as a particularly compelling scaffold for the design of potent and selective cancer therapeutics. This guide provides a comparative analysis of the efficacy of select this compound derivatives against various cancer cell lines, supported by experimental data and mechanistic insights, to empower researchers in their quest for next-generation cancer treatments.
The strategic incorporation of the this compound core into larger molecular frameworks has been shown to enhance cytotoxic activity. The thiol group at the 2-position offers a versatile handle for synthetic modifications, allowing for the introduction of various pharmacophores to modulate activity and target specificity. This guide will delve into specific examples of such derivatives, elucidating their performance in preclinical studies.
Comparative Efficacy of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A noteworthy class of compounds derived from a 2-thioxo-thiazole core are the 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[2] A study on a series of these derivatives has provided valuable data on their antiproliferative activity against a panel of human cancer cell lines.[2]
The antiproliferative potential of these compounds was assessed using a metabolic assay that measures mitochondrial activity, providing an indication of the cells' proliferative capacity.[2] The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives are presented in the table below, offering a direct comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2a | A375 (Melanoma) | >100 |
| C32 (Amelanotic Melanoma) | >100 | |
| DU145 (Prostate Cancer) | >100 | |
| MCF-7/WT (Breast Cancer) | >100 | |
| 2b | A375 (Melanoma) | 79.8 ± 6.3 |
| C32 (Amelanotic Melanoma) | >100 | |
| DU145 (Prostate Cancer) | >100 | |
| MCF-7/WT (Breast Cancer) | >100 | |
| 3b | A375 (Melanoma) | 18.5 ± 2.1 |
| C32 (Amelanotic Melanoma) | 21.3 ± 1.9 | |
| DU145 (Prostate Cancer) | 20.1 ± 1.5 | |
| MCF-7/WT (Breast Cancer) | 23.4 ± 2.5 | |
| 4a | A375 (Melanoma) | >100 |
| C32 (Amelanotic Melanoma) | >100 | |
| DU145 (Prostate Cancer) | >100 | |
| MCF-7/WT (Breast Cancer) | >100 | |
| 4b | A375 (Melanoma) | 25.6 ± 2.8 |
| C32 (Amelanotic Melanoma) | 28.9 ± 3.1 | |
| DU145 (Prostate Cancer) | 31.2 ± 3.5 | |
| MCF-7/WT (Breast Cancer) | 35.7 ± 4.0 | |
| 4c | A375 (Melanoma) | 30.1 ± 3.3 |
| C32 (Amelanotic Melanoma) | 33.4 ± 3.7 | |
| DU145 (Prostate Cancer) | 36.8 ± 4.1 | |
| MCF-7/WT (Breast Cancer) | 40.2 ± 4.5 |
Data sourced from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2]
From this dataset, compound 3b emerges as the most potent derivative, exhibiting significant activity against all four tested cancer cell lines with IC50 values in the low micromolar range.[2] The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold in compound 3b appears to be a key structural feature contributing to its enhanced cytotoxicity compared to the 7-oxo derivatives like 2a and 2b .[2] Several of these compounds were also selected by the National Cancer Institute (NCI) for their in vitro 60-cell line screening program, indicating their potential for further development.[2]
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes. While the precise mechanisms of action for all this compound derivatives are not fully elucidated, studies on related thiazole compounds have revealed several key targets and pathways.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Studies on novel benzothiazole-2-thiol derivatives, which share the 2-thiol scaffold, have demonstrated their ability to induce apoptosis in cancer cells.[3][4] One study found that their lead compound induced apoptosis in HepG2 cancer cells in a concentration-dependent manner.[3]
Caption: Putative signaling pathway for thiazole-induced apoptosis in cancer cells.
Inhibition of Key Signaling Pathways
Thiazole derivatives have been shown to inhibit various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some thiazole-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5][6] By blocking VEGFR-2, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.
Another important target for thiazole derivatives is the tubulin-microtubule system. Several studies have shown that certain thiazole-containing molecules can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]
Caption: Inhibition of key cancer signaling pathways by thiazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the presented data, a detailed understanding of the experimental methodologies is crucial. The following are generalized protocols for key experiments used to determine the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 48 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[9]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.[9]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[9]
Conclusion and Future Directions
The exploration of this compound derivatives as anticancer agents is a promising and rapidly evolving field. The data presented in this guide, particularly for the 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine series, highlights the potential of this scaffold in generating potent cytotoxic compounds. The ability of these and related thiazole derivatives to induce apoptosis and inhibit key cancer-related signaling pathways underscores their therapeutic potential.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features that govern their anticancer activity and selectivity. Further elucidation of their mechanisms of action will be crucial for their rational design and development as targeted cancer therapies. In vivo studies in relevant animal models are the next logical step to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective treatments for a range of malignancies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Technical Guide to 4-Methylthiazole-2-thiol and Benzothiazole-2-thiol: Probing Structure-Property-Performance Relationships
For the attention of researchers, scientists, and professionals in drug development and material science, this guide provides an in-depth comparative analysis of 4-Methylthiazole-2-thiol and Benzothiazole-2-thiol. Moving beyond a simple cataloging of properties, we will dissect the nuanced relationship between their structural differences and their performance in key applications, supported by experimental insights and detailed protocols.
At first glance, this compound and Benzothiazole-2-thiol are close chemical cousins, both featuring a thiazole ring appended with a thiol group. However, the fusion of a benzene ring in the benzothiazole structure introduces significant electronic and steric differences that profoundly impact their chemical reactivity, physical properties, and, consequently, their utility in diverse scientific and industrial domains. This guide will illuminate these differences, offering a comparative perspective on their synthesis, and performance as corrosion inhibitors and vulcanization accelerators.
Structural and Physicochemical Distinctions: The Foundation of Functional Divergence
The core structural divergence lies in the aromatic system. Benzothiazole-2-thiol possesses an extended π-system due to the fused benzene ring, which influences its planarity, electron density distribution, and intermolecular interactions. In contrast, this compound is a smaller, more compact molecule with a localized thiazole ring system.
Diagram: Molecular Structures
Caption: Molecular structures of this compound and Benzothiazole-2-thiol.
This fundamental structural difference gives rise to distinct physicochemical properties, as summarized in the table below.
| Property | This compound | Benzothiazole-2-thiol |
| CAS Number | 4498-39-9[1][2] | 149-30-4[3] |
| Molecular Formula | C4H5NS2[1] | C7H5NS2[3] |
| Molecular Weight | 131.22 g/mol [1] | 167.25 g/mol [3] |
| Melting Point | ~76-78 °C | 177-181 °C |
| Boiling Point | Not readily available | 305 °C at 760 mmHg[3] |
| Solubility | Soluble in organic solvents | Soluble in alkali and carbonate solutions, sparingly soluble in water[3] |
The significantly higher melting and boiling points of Benzothiazole-2-thiol can be attributed to its larger, more planar structure, which allows for more effective crystal packing and stronger intermolecular van der Waals forces.
Synthesis Strategies: A Comparative Overview
Both compounds can be synthesized through established heterocyclic chemistry routes. However, the starting materials and specific reaction conditions differ, reflecting their distinct molecular frameworks.
Synthesis of this compound
A common and efficient method for the synthesis of 4-methylthiazole derivatives is the Hantzsch thiazole synthesis. For this compound, this would typically involve the reaction of a thiourea with an α-haloketone.
Diagram: Synthesis of this compound
Caption: A simplified workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis of this compound (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent (e.g., ethanol).
-
Addition of α-Haloketone: Slowly add chloroacetone to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Benzothiazole-2-thiol
The industrial synthesis of Benzothiazole-2-thiol often involves the reaction of aniline, carbon disulfide, and sulfur under high pressure and temperature.[4] Other laboratory-scale syntheses involve the cyclization of 2-aminothiophenol with various reagents.[5]
Diagram: Synthesis of Benzothiazole-2-thiol
Caption: Industrial synthesis of Benzothiazole-2-thiol from aniline, carbon disulfide, and sulfur.
Experimental Protocol: Synthesis from 2-Aminothiophenol (Generalized)
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiophenol in a solvent.
-
Reagent Addition: Add a source of the thiocarbonyl group (e.g., carbon disulfide or a derivative) to the solution.
-
Reaction Conditions: The reaction may require heating and/or the presence of a catalyst depending on the specific reagents used.
-
Work-up and Purification: Similar to the synthesis of this compound, the reaction is worked up by neutralization, extraction, and purification of the final product.
Performance as Corrosion Inhibitors: A Mechanistic and Comparative Insight
Both thiazole and benzothiazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic media.[6][7] Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring play a crucial role in this adsorption.
While direct comparative experimental data between this compound and Benzothiazole-2-thiol is scarce, we can infer their relative performance based on their structural differences and studies on similar compounds.
Benzothiazole-2-thiol is expected to exhibit superior corrosion inhibition efficiency due to:
-
Larger Surface Area: The fused benzene ring provides a larger molecular surface area, leading to greater coverage of the metal surface.
-
Enhanced π-Electron Density: The extended aromatic system allows for stronger adsorption onto the metal surface through π-d orbital interactions.
-
Potential for Polymeric Film Formation: Under certain conditions, benzothiazole derivatives can form polymeric films on the metal surface, offering enhanced protection.
This compound , while still an effective inhibitor, may have a lower inhibition efficiency due to its smaller size and less extensive π-system. However, its higher solubility in certain organic media could be advantageous in specific formulations.
Experimental Protocol: Evaluation of Corrosion Inhibition (Generalized)
-
Material Preparation: Prepare coupons of the metal to be tested (e.g., mild steel) by polishing, cleaning, and drying.
-
Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor.
-
Weight Loss Measurement: Immerse the pre-weighed metal coupons in the test solutions for a specified period. After immersion, remove, clean, and re-weigh the coupons to determine the corrosion rate and inhibition efficiency.
-
Electrochemical Measurements: Employ techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study the kinetics of the corrosion process and the mechanism of inhibition.
Diagram: Corrosion Inhibition Workflow
Caption: A typical workflow for evaluating the performance of corrosion inhibitors.
Application as Vulcanization Accelerators: A Comparative Perspective
Benzothiazole-2-thiol and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber.[8][9] They play a critical role in increasing the rate of vulcanization, improving the efficiency of sulfur cross-linking, and enhancing the physical properties of the final rubber product.
The activity of a vulcanization accelerator is influenced by its chemical structure. While there is a lack of direct comparative studies, it is plausible that the structural differences between this compound and Benzothiazole-2-thiol would lead to variations in their vulcanization characteristics.
Benzothiazole-2-thiol is a well-established semi-ultra accelerator. Its performance is characterized by a good balance of scorch safety (resistance to premature vulcanization) and a reasonably fast cure rate.
The performance of This compound as a vulcanization accelerator is less documented in readily available literature. However, based on the structure of other thiazole-based accelerators, it is likely to also function as an accelerator. The presence of the electron-donating methyl group might influence its reactivity and, consequently, the scorch time and cure rate. A systematic experimental comparison would be necessary to definitively establish its performance relative to Benzothiazole-2-thiol.
Experimental Protocol: Evaluation of Vulcanization Characteristics (Generalized)
-
Compound Preparation: Mix the rubber (e.g., natural rubber) with sulfur, zinc oxide, stearic acid, and the accelerator (either this compound or Benzothiazole-2-thiol) in a two-roll mill or an internal mixer.
-
Rheological Measurements: Use a moving die rheometer (MDR) to determine the vulcanization characteristics, including scorch time (ts2), optimum cure time (t90), and maximum torque (MH).
-
Vulcanizate Preparation: Cure the rubber compounds in a compression molding press at a specific temperature and for the optimum cure time.
-
Physical Property Testing: Evaluate the physical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness.
Conclusion: A Tale of Two Thiols
While both this compound and Benzothiazole-2-thiol share a common reactive thiol-thiazole moiety, the presence of the fused benzene ring in the latter imparts distinct properties that have led to its widespread industrial use. Benzothiazole-2-thiol's larger size, extended aromaticity, and well-documented performance make it a benchmark compound in applications such as corrosion inhibition and rubber vulcanization.
This compound, on the other hand, represents a potentially valuable but less explored alternative. Its unique physicochemical properties may offer advantages in specific niche applications. This guide has laid the groundwork for a comparative understanding, highlighting the need for direct experimental studies to fully elucidate the performance differences between these two intriguing molecules. Such research will undoubtedly open new avenues for the rational design of advanced materials and functional chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 4498-39-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Evaluation of 4-Methylthiazole-2-Thiol Based Compounds
In the landscape of modern drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2] Among its promising derivatives, compounds built upon the 4-methylthiazole-2-thiol scaffold have garnered significant interest for their diverse pharmacological potential, including anti-inflammatory, antimicrobial, and antioxidant activities.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate these compounds, offering field-proven insights and detailed protocols to navigate the complexities of preclinical research. Our focus is to illuminate the causal links between experimental design and data interpretation, ensuring a robust and self-validating research workflow.
The Foundational Step: In Vitro Characterization
In vitro studies represent the initial, yet critical, phase of drug development. They provide a controlled environment to elucidate the mechanism of action, potency, and preliminary safety profile of novel compounds at the molecular and cellular level. For this compound derivatives, a battery of assays is typically employed to build a comprehensive initial profile.
Core In Vitro Assays for Thiol-Based Compounds
The inherent reactivity of the thiol group necessitates specific assays to understand its contribution to the compound's biological activity.
1. Thiol Quantification and Reactivity:
Understanding the behavior of the thiol group is paramount. Ellman's reagent (DTNB) provides a reliable colorimetric method to quantify free sulfhydryl groups.[6][7] This assay is crucial for assessing compound stability and potential for covalent interactions.
Experimental Protocol: Quantification of Free Thiols using Ellman's Reagent
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ellman's reagent (DTNB) in 0.1 M phosphate buffer, pH 8.0.
-
Prepare a standard curve using a known concentration of cysteine or glutathione.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound (at various concentrations) to 150 µL of 0.1 M phosphate buffer, pH 8.0.
-
Add 10 µL of the DTNB stock solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm using a microplate reader.[7]
-
Calculate the concentration of free thiols by comparing the absorbance to the standard curve.
-
2. Antioxidant Activity Assessment:
Many thiazole derivatives exhibit antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging ability of these compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or control to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value is then determined.
-
3. Anti-inflammatory Activity Screening:
A primary therapeutic target for many thiazole derivatives is inflammation.[5] In vitro assays targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are essential for initial screening.
Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays
-
COX Inhibition Assay (Colorimetric):
-
Utilize commercially available COX inhibitor screening assay kits.
-
Pre-incubate the test compound with purified COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin H2 (PGH2) colorimetrically.
-
Calculate the IC₅₀ value for each enzyme to determine potency and selectivity.[5]
-
-
5-LOX Inhibition Assay (Spectrophotometric):
-
Incubate the test compound with purified 5-LOX enzyme.
-
Add linoleic acid as the substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Determine the IC₅₀ value.[5]
-
Visualizing the In Vitro Workflow
Caption: A typical workflow for the initial in vitro evaluation of this compound based compounds.
Transitioning to In Vivo: The Whole-Organism Perspective
While in vitro studies provide valuable mechanistic insights, they lack the complexity of a living system. In vivo studies in animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and overall safety profile. The choice of animal model is critical and should be justified based on the therapeutic target.[8][9]
Key In Vivo Models for Anti-inflammatory Evaluation
For compounds showing promise in in vitro anti-inflammatory assays, the following in vivo models are commonly employed.
1. Carrageenan-Induced Paw Edema in Rats:
This is a widely used and well-characterized model of acute inflammation. It allows for the assessment of a compound's ability to inhibit edema formation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week with free access to food and water.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
2. Cotton Pellet-Induced Granuloma in Rats:
This model simulates the proliferative phase of chronic inflammation.[10] It is useful for evaluating the effect of compounds on the formation of granulomatous tissue.
Experimental Protocol: Cotton Pellet-Induced Granuloma
-
Animal Preparation: Anesthetize male Wistar rats and make a small incision on the back.
-
Pellet Implantation: Implant two autoclaved cotton pellets (10 mg each) subcutaneously, one on each side of the incision.
-
Compound Administration: Administer the test compound daily for 7 days.
-
Granuloma Excision and Measurement: On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granuloma tissue, and dry them at 60°C to a constant weight.
-
Data Analysis: The difference between the initial and final dry weight of the cotton pellets represents the weight of the granuloma tissue formed. Calculate the percentage inhibition of granuloma formation.
Bridging In Vitro and In Vivo: A Comparative Overview
The ultimate goal is to establish a correlation between in vitro potency and in vivo efficacy. The table below provides a representative comparison of expected data for a hypothetical this compound derivative.
| Parameter | In Vitro Assay | Typical Result (Hypothetical) | In Vivo Model | Typical Result (Hypothetical) |
| Anti-inflammatory Potency | COX-2 Inhibition | IC₅₀ = 0.5 µM | Carrageenan Paw Edema | 50% edema inhibition at 10 mg/kg |
| Selectivity | COX-1/COX-2 Ratio | SI > 100 | - | Reduced gastric side effects compared to non-selective NSAIDs |
| Antioxidant Activity | DPPH Scavenging | IC₅₀ = 15 µM | - | - |
| Chronic Inflammation | - | - | Cotton Pellet Granuloma | 40% reduction in granuloma weight at 10 mg/kg/day |
Visualizing the In Vivo Workflow
Caption: A streamlined workflow for the in vivo evaluation of a promising this compound based compound.
Conclusion: A Synergistic Approach to Drug Discovery
The journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of iterative testing and refinement. For this compound based compounds, a synergistic approach that integrates robust in vitro screening with well-designed in vivo models is essential. The causality is clear: in vitro assays provide the mechanistic rationale for advancing a compound, while in vivo studies offer the real-world validation of its therapeutic potential. By employing the self-validating protocols and logical workflows outlined in this guide, researchers can confidently navigate the preclinical landscape and unlock the full therapeutic promise of this versatile chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylthiazole-2-thiol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-methylthiazole-2-thiol (CAS No. 4498-39-9), a compound frequently utilized in synthetic chemistry. The protocols outlined herein are synthesized from established safety principles for hazardous waste management and data from structurally similar thiazole compounds, ensuring a cautious and comprehensive approach.
The fundamental principle guiding the disposal of any reactive chemical is isolation and containment. Thiazole derivatives, as a class, present several potential hazards, including oral toxicity, skin and eye irritation, and environmental toxicity.[1][2][3] Therefore, this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[1][4]
Hazard Identification and Core Safety Principles
Before handling this compound, it is imperative to understand its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, data from analogous compounds like 4-methylthiazole and other thiazole derivatives provide a strong basis for risk assessment.[2][5]
Personal Protective Equipment (PPE) is Non-Negotiable: Your first line of defense is a consistent and rigorous PPE policy. When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
Incompatibility Hazards: A critical aspect of safe disposal is preventing accidental reactions within a waste container. This compound and related compounds are incompatible with:
Never mix waste containing this compound with waste streams containing these incompatible materials.
Quantitative Data Summary
For quick reference, the key identifiers and potential hazards associated with this compound and its class are summarized below.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 4498-39-9 | [6] |
| Molecular Formula | C₄H₅NS₂ | [6] |
| Molecular Weight | 131.22 g/mol | [6] |
| Potential Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Potential for aquatic toxicity. | [2][3][7] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1][2] |
Step-by-Step Disposal Protocols
The proper segregation of waste is essential for safe and compliant disposal. All waste streams must be collected in designated, properly labeled hazardous waste containers.[4] Never dispose of this compound down the drain, as it can be toxic to aquatic life.[2][3]
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Use a sealable, chemically resistant container clearly labeled as "Hazardous Waste."
-
Labeling: The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).[5]
-
The CAS Number: "4498-39-9".
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Transfer: If transferring from the original container, perform the operation inside a chemical fume hood to avoid generating dust.[6]
-
Storage: Keep the hazardous waste container securely sealed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.[4]
Protocol 2: Disposal of Liquid Waste (Solutions)
-
Segregation: Collect all aqueous and organic solutions containing this compound in a dedicated liquid hazardous waste container.[4]
-
Container Selection: Use a sealable, shatter-resistant container (e.g., a coated glass bottle or a suitable plastic carboy) designated for liquid hazardous waste.
-
Labeling: As with solid waste, the container must be clearly labeled with the full chemical name, CAS number, approximate concentration, and the solvent system used (e.g., "this compound in Methanol, approx. 5%").
-
Storage: Ensure the container is tightly sealed to prevent the release of vapors and store it in the designated waste accumulation area.
Protocol 3: Disposal of Contaminated Labware and Materials
-
Sharps: Needles, syringes, or other contaminated sharps must be placed directly into a designated sharps container for hazardous chemical waste.
-
Solid Waste: Gloves, weigh boats, pipette tips, and other contaminated disposable labware should be collected in a separate, clearly labeled solid hazardous waste container or a durable, lined bag designated for this purpose.[4]
-
Glassware: Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (one that dissolves this compound, such as ethanol or acetone) is a common practice. Collect all rinsate as liquid hazardous waste. After decontamination, the glassware can be washed normally.
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[4]
-
Ventilate: Ensure the area is well-ventilated. For significant spills, this may require restricting access until vapor concentrations have dissipated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 1.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a universal spill absorbent.[2] Avoid raising dust.[4] Carefully sweep or scoop the material into a labeled hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material to contain and soak up the spill.[2][4] Place the contaminated absorbent into a sealable, labeled container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4] All cleaning materials (wipes, etc.) must be collected and disposed of as solid hazardous waste.[4]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.[4]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
A Senior Application Scientist's Guide to Handling 4-Methylthiazole-2-thiol: From Personal Protection to Disposal
Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep understanding of the substance's nature and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-Methylthiazole-2-thiol, ensuring the well-being of laboratory personnel and the integrity of your research. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expertise.
Hazard Analysis: Understanding the Risks of this compound
This compound is a potent chemical that presents significant health risks upon exposure. A thorough understanding of its hazard profile is the cornerstone of safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion, each carrying severe consequences. According to its Safety Data Sheet (SDS), the compound is classified with multiple critical hazards.[1] It is fatal if inhaled, toxic if it comes into contact with the skin or is swallowed, and can cause severe skin burns and eye damage.[1] Furthermore, it may trigger an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1]
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its corrosive nature can lead to immediate and severe damage upon contact, while its toxicity can have systemic effects. The designation "Fatal if inhaled" (H330) underscores the critical importance of respiratory protection and proper ventilation.[1]
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | [1] |
| Acute Toxicity, Oral/Dermal | H301 + H311: Toxic if swallowed or in contact with skin | [1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |
| Eye Damage | H319: Causes serious eye irritation | [2] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. For this compound, a comprehensive PPE ensemble is mandatory to create a barrier between the researcher and the chemical.
Respiratory Protection: Due to the acute inhalation toxicity, respiratory protection is non-negotiable.[1] All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][3] In situations where engineering controls might be insufficient or as a backup, a full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[4] This type of cartridge is effective against organic vapors, inorganic vapors, sulfur dioxide, and ammonia, providing a broad spectrum of protection.
Eye and Face Protection: Given the risk of severe eye damage, standard safety glasses are insufficient.[1][2] Wear chemical safety goggles that provide a complete seal around the eyes.[5] For maximum protection against splashes, a face shield must be worn in conjunction with safety goggles.[4] This combination ensures that both the eyes and face are shielded from accidental contact.
Skin and Body Protection:
-
Gloves: Handle the chemical with gloves that have been inspected for integrity before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Given the corrosive nature of the compound, select gloves made of a resistant material such as nitrile or neoprene. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
-
Protective Clothing: Wear a chemically resistant lab coat or apron.[1] For tasks with a higher risk of splashing, impervious clothing is necessary.[4] All contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly after use.[1]
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to guide you through the safe handling of this compound, from preparation to cleanup.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.
-
Assemble all Materials: Before bringing the this compound into the work area, gather all necessary equipment, including glassware, reagents, and waste containers.
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2. Ensure a snug fit and complete coverage.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Active Handling
-
Work Exclusively in Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood.[1]
-
Avoid Inhalation and Contact: Do not breathe dust, vapors, or mist.[1][3] Avoid all direct contact with the skin and eyes.[4][5]
-
Controlled Dispensing: When transferring the chemical, use tools and techniques that minimize the generation of dust or aerosols.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[4]
Step 3: Post-Handling and Cleanup
-
Decontaminate Surfaces: Thoroughly clean the work area within the fume hood after the procedure is complete.
-
Properly Remove PPE: Remove gloves and other disposable PPE using techniques that prevent cross-contamination and dispose of them in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1]
Step 4: Emergency Procedures
-
In Case of Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1] If breathing has stopped, provide artificial respiration.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower. Call a physician immediately.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
In Case of Swallowing: Rinse the mouth with water. Seek immediate medical advice. Never give anything by mouth to an unconscious person.[3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must not enter drains or the environment.[1][4]
-
Waste Segregation: Collect all waste, including excess reagent, contaminated consumables (e.g., pipette tips, gloves), and rinse solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Consult Regulations: Disposal operations must be in strict accordance with local, state, and federal regulations.[6][7]
-
Professional Disposal: Arrange for the disposal of the waste container through an approved and licensed waste disposal plant.[1][8] Do not attempt to dispose of this chemical through standard laboratory waste streams.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
